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Foundational

3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid molecular weight and logP

An in-depth technical whitepaper on the physicochemical profiling of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid, focusing on molecular weight validation, lipophilicity (LogP) determination, and their implicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper on the physicochemical profiling of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid, focusing on molecular weight validation, lipophilicity (LogP) determination, and their implications in rational drug design.

Executive Summary

In the landscape of modern drug discovery, the isoxazole ring serves as a highly versatile bioisostere for amide bonds and phenolic rings, offering enhanced metabolic stability. 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid (CAS: 1408678-55-6)[1] is a highly functionalized building block that leverages this scaffold. Understanding its precise molecular weight and lipophilicity (LogP) is critical for predicting its pharmacokinetic behavior, membrane permeability, and binding affinity. This guide provides a rigorous, self-validating framework for characterizing these properties, ensuring data integrity for downstream structure-activity relationship (SAR) applications.

Structural Analysis & Physicochemical Foundations

The compound features a central isoxazole core substituted with a 3-bromophenyl group, an ethyl group at the 5-position, and a carboxylic acid at the 4-position. This specific arrangement creates a uniquely balanced molecule: the halophenyl and alkyl groups drive lipophilicity, while the carboxylic acid provides an ionizable anchor for target engagement.

Mass and Isotopic Signature

The molecular formula is C₁₂H₁₀BrNO₃ . While the average molecular weight is 296.12 g/mol , high-resolution mass spectrometry (HRMS) relies on the exact monoisotopic mass. Because naturally occurring bromine exists as a nearly 1:1 ratio of two stable isotopes (⁷⁹Br and ⁸¹Br), the molecule does not present a single mass peak. Instead, it exhibits a characteristic doublet separated by 2 Daltons (m/z 294.98 and 296.98 for the neutral species)[2].

Table 1: Key Quantitative Physicochemical Properties

PropertyValueScientific Implication
Molecular Formula C₁₂H₁₀BrNO₃Dictates baseline steric and electronic boundaries.
Molecular Weight (Avg) 296.12 g/mol Well within Lipinski’s Rule of 5 (MW < 500).
Exact Mass (Monoisotopic) 294.9841 DaCritical target for HRMS calibration and validation.
Predicted LogP (XLogP3) ~3.8Indicates high lipophilicity; favors lipid bilayer partitioning.
H-Bond Donors / Acceptors 1 / 3Optimal for avoiding excessive desolvation penalties.

Lipophilicity Profiling: LogP vs. LogD Dynamics

The defines the ratio of a compound's concentration in a biphasic system (typically un-ionized compound in n-octanol vs. water). For 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid, the LogP is heavily influenced by the hydrophobic 3-bromophenyl and 5-ethyl substituents.

However, because the 4-carboxylic acid has an estimated pKa of 3.5–4.5, the molecule will be predominantly ionized (deprotonated) at physiological pH (7.4). Therefore, while the LogP (measured in acidic conditions where the molecule is neutral) is approximately 3.8, the LogD₇.₄ (distribution coefficient at pH 7.4) will be significantly lower. Measuring the true LogP requires strict pH control to suppress ionization.

SAR Core Isoxazole Core (Scaffold) Bromo 3-Bromophenyl Group (Increases Lipophilicity, +π) Core->Bromo Position 3 Ethyl 5-Ethyl Group (Steric Bulk, +π) Core->Ethyl Position 5 Carboxyl 4-Carboxylic Acid (Ionizable, Decreases LogP at pH>pKa) Core->Carboxyl Position 4

Caption: Structural components of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid affecting LogP.

Experimental Workflows: Validating MW and LogP

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal control to prevent false data generation.

Workflow SamplePrep Sample Preparation (1 mg/mL in MeOH) LCMS LC-MS Analysis (ESI-TOF, Negative Mode) SamplePrep->LCMS Aliquot 1 ShakeFlask Shake-Flask Method (Octanol/Acidified Water) SamplePrep->ShakeFlask Aliquot 2 DataAnalysis Data Synthesis (MW Confirmation & LogP Calc) LCMS->DataAnalysis m/z = 293.98 [M-H]- HPLC HPLC Quantification (Aqueous vs. Organic) ShakeFlask->HPLC Phase Separation HPLC->DataAnalysis Peak Area Ratio

Caption: Experimental workflow for validating molecular weight and LogP.

Protocol A: High-Resolution LC-MS for Molecular Weight Confirmation

This protocol utilizes Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry to confirm the exact mass and isotopic distribution.

  • Sample Preparation: Dissolve the compound in LC-MS grade methanol to a final concentration of 1 µg/mL.

    • Causality: Methanol ensures complete dissolution of the lipophilic core while remaining highly compatible with ESI droplet desolvation.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column. Use a mobile phase of 10 mM Ammonium Acetate in water (A) and Acetonitrile (B).

    • Causality: Unlike formic acid, ammonium acetate provides a slightly acidic to neutral pH that perfectly supports the deprotonation of the carboxylic acid, drastically enhancing the signal in negative ion mode.

  • Mass Spectrometry (Negative Ion Mode): Scan from m/z 100 to 600.

    • Causality: The carboxylic acid easily loses a proton, forming the [M-H]⁻ anion. Operating in negative mode eliminates background noise typically seen from basic contaminants in positive mode.

  • Self-Validation Check: The spectrum must show a 1:1 intensity doublet at m/z 293.98 and m/z 295.98[2]. If this isotopic signature is absent, the compound has degraded, or the bromine atom was lost during synthesis/ionization.

Protocol B: Shake-Flask Method for LogP Determination

Based on the, this method provides a true thermodynamic partition coefficient.

  • Phase Pre-saturation: Stir n-octanol and 0.1 M HCl (aqueous) together vigorously for 24 hours, then allow them to separate.

    • Causality: Pre-saturating the phases prevents volume shifts during the actual experiment. Using 0.1 M HCl (pH ~1.0) forces the carboxylic acid into its fully protonated (neutral) state, ensuring you are measuring LogP, not LogD.

  • Partitioning: Add exactly 1.0 mg of the compound to a vial containing 5 mL of pre-saturated octanol and 5 mL of pre-saturated aqueous phase. Shake mechanically at 25°C for 1 hour.

  • Phase Separation: Centrifuge the mixture at 3000 RPM for 15 minutes.

    • Causality: Shaking creates micro-emulsions (tiny droplets of octanol suspended in water). Without centrifugation, these droplets will be sampled as part of the aqueous phase, artificially inflating the aqueous concentration and resulting in a falsely low LogP.

  • Quantification & Validation: Analyze both phases via HPLC-UV at 254 nm.

    • Self-Validation Check (Mass Balance): Calculate the total mass recovered (Mass in Octanol + Mass in Water). The recovery must be ≥ 95%. A lower recovery indicates the compound has adsorbed to the glass vial or precipitated at the interface, invalidating the calculated LogP.

Conclusion

The physicochemical profile of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid makes it an exceptional candidate for targeted drug design. Its molecular weight (296.12 g/mol ) allows ample room for further synthetic elaboration without violating Lipinski's rules. Meanwhile, its LogP (~3.8) ensures excellent membrane permeability, though formulation scientists must account for its pH-dependent ionization (LogD) when designing oral delivery systems. By employing rigorous, self-validating protocols like HRMS and pH-controlled shake-flask partitioning, researchers can confidently integrate this building block into advanced SAR campaigns.

References

  • OECD (1995) , Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

  • IUPAC Gold Book , Partition Ratio (Partition Coefficient), International Union of Pure and Applied Chemistry. URL:[Link]

  • Chemikart , 1408678-55-6 Properties (3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid), Chemical Database. URL: [Link]

  • PubChemLite / LCSB , 5-(4-bromophenyl)isoxazole-3-propionic acid (C12H10BrNO3) Isotopic Data Reference, Luxembourg Centre for Systems Biomedicine. URL:[Link](Note: Linked via grounding tool verification for C12H10BrNO3 mass spec parameters).

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Exploratory

A Technical Guide to Investigating the Binding Affinity of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic Acid Derivatives

Introduction: The Isoxazole Scaffold as a Cornerstone in Modern Drug Discovery The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoxazole Scaffold as a Cornerstone in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1] Its unique electronic characteristics and its capacity to serve as a bioisosteric replacement for other functional groups have propelled the development of numerous therapeutic agents.[1][2] The versatility of the isoxazole nucleus is evident in its incorporation into a diverse range of marketed drugs, from the antibacterial agent sulfamethoxazole to the selective COX-2 inhibitor valdecoxib and the immunomodulatory drug leflunomide.[1][3] The continued exploration of isoxazole derivatives is a testament to their potential in addressing a multitude of diseases, including cancer, inflammatory disorders, and infectious diseases.[2][4]

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals focused on a specific, promising chemical series: 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid derivatives . We will move beyond theoretical concepts to provide actionable, field-proven insights into the synthesis, characterization, and, most critically, the quantitative evaluation of the binding affinity of these compounds. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system designed for reproducibility and accuracy.

The core structure of interest combines several key features: a proven isoxazole core, a bromophenyl group at the 3-position which can engage in halogen bonding and other interactions, an ethyl group at the 5-position influencing solubility and steric fit, and a carboxylic acid at the 4-position, a common feature for engaging with polar residues in a target's binding site.[5] Understanding how to precisely measure the binding affinity of derivatives based on this scaffold is paramount to elucidating their mechanism of action and advancing structure-activity relationship (SAR) studies.[6][7]

Caption: Core structure of 3-(Aryl)-5-alkylisoxazole-4-carboxylic acid.

Part 1: Synthesis of the Isoxazole Core

The construction of the isoxazole ring is a well-established discipline in organic chemistry, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne standing out as a particularly robust and versatile method.[1] This approach allows for significant diversity in the substituents at the 3- and 5-positions of the isoxazole ring.

Rationale for Synthetic Strategy

For the synthesis of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid derivatives, a multi-step sequence beginning with a substituted benzaldehyde is logical and efficient. This pathway offers late-stage diversification, which is critical for building a focused library of compounds for SAR studies. The general workflow involves the formation of an oxime, its conversion to a nitrile oxide intermediate, and subsequent cycloaddition with an appropriately substituted alkyne.

Synthesis_Workflow cluster_info Figure 2: General Synthetic Workflow start 3-Bromobenzaldehyde step1 Step 1: Oxime Formation (Hydroxylamine HCl, Base) start->step1 intermediate1 3-Bromobenzaldehyde Oxime step1->intermediate1 step2 Step 2: Nitrile Oxide Generation (e.g., NCS or NaOCl) intermediate1->step2 intermediate2 3-Bromophenyl Nitrile Oxide (In situ intermediate) step2->intermediate2 step3 Step 3: [3+2] Cycloaddition (Ethyl pent-2-ynoate) intermediate2->step3 intermediate3 Ethyl 3-(3-bromophenyl)-5-ethylisoxazole-4-carboxylate step3->intermediate3 step4 Step 4: Saponification (LiOH or NaOH) intermediate3->step4 end 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid step4->end info This workflow allows for modular assembly. Different alkynes can be used in Step 3 to generate diverse 5-position substituents.

Caption: A modular workflow for synthesizing the target scaffold.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol outlines a common and efficient method for synthesizing the ethyl ester precursor, which can then be easily hydrolyzed to the final carboxylic acid.

Materials:

  • 3-Bromobenzaldehyde

  • Hydroxylamine hydrochloride

  • N-Chlorosuccinimide (NCS)

  • Ethyl pent-2-ynoate

  • Pyridine

  • N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), Water

Procedure:

  • Oxime Formation: In a round-bottom flask, dissolve 3-bromobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol. Add pyridine (1.2 eq) dropwise and stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde.

  • Nitrile Oxide Generation and Cycloaddition (One-Pot): To the reaction mixture from Step 1, add DMF. Cool the solution to 0°C. Add a solution of NCS (1.1 eq) in DMF dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

  • Following the formation of the intermediate imidoyl chloride, add ethyl pent-2-ynoate (1.2 eq) to the mixture, followed by the dropwise addition of triethylamine (1.5 eq). Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Ethyl 3-(3-bromophenyl)-5-ethylisoxazole-4-carboxylate.[8]

  • Saponification: Dissolve the purified ester (1.0 eq) in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature for 4-6 hours.

  • Final Isolation: Acidify the reaction mixture with 1N HCl to pH ~2-3. Extract the carboxylic acid product with ethyl acetate. Dry the organic layer and concentrate to yield the final product, 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Part 2: Quantitative Assessment of Binding Affinity

The cornerstone of evaluating any potential therapeutic agent is the quantitative measurement of its binding affinity for its biological target.[6] This is typically expressed as the equilibrium dissociation constant (K D ), which represents the concentration of the ligand at which 50% of the target protein is occupied at equilibrium. A lower K D value signifies a higher binding affinity.[6][9]

For the purpose of this guide, we will hypothesize that our isoxazole derivatives are designed to target a protein kinase, a common target class for such scaffolds. We will detail a Fluorescence Polarization (FP) competitive binding assay, a robust, solution-based technique that is highly amenable to high-throughput screening and lead optimization.[9]

Principle of the Fluorescence Polarization (FP) Assay

FP measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein.[6][9]

  • A small, fluorescently labeled tracer tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light.

  • When this tracer binds to a much larger protein, its tumbling slows dramatically. This results in the emission of light that remains highly polarized.

  • In a competitive assay, an unlabeled test compound (our isoxazole derivative) competes with the tracer for the same binding site on the protein. As the concentration of the test compound increases, it displaces the tracer, causing a decrease in the measured fluorescence polarization. This dose-dependent decrease is used to calculate the compound's inhibitory concentration (IC 50 ) and subsequently its binding affinity (K i ).

FP_Assay_Workflow cluster_prep A. Reagent Preparation cluster_assay B. Assay Execution (384-well plate) cluster_analysis C. Data Analysis prep1 Prepare Assay Buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT) prep2 Prepare Target Protein Stock (e.g., 'Kinase X') step2 2. Add Target Protein + Tracer Mix (Pre-incubated or added sequentially) prep3 Prepare Fluorescent Tracer Stock (Known ligand for Kinase X) prep4 Prepare Test Compound Plate (Serial dilution of Isoxazole Derivatives in DMSO) step1 1. Dispense Test Compounds (or DMSO for controls) prep4->step1 step1->step2 step3 3. Incubate Plate (e.g., 60 min at Room Temp, protected from light) step2->step3 step4 4. Read Fluorescence Polarization (Using a microplate reader) step3->step4 analysis1 5. Plot Polarization (mP) vs. [Compound] step4->analysis1 analysis2 6. Fit to a Sigmoidal Dose-Response Curve analysis1->analysis2 analysis3 7. Determine IC50 Value analysis2->analysis3 analysis4 8. Calculate Ki using Cheng-Prusoff Equation analysis3->analysis4

Caption: Step-by-step workflow for a binding affinity assay.

Protocol: FP Competitive Binding Assay

Self-Validation and Controls: This protocol incorporates essential controls. The "No Protein" control establishes the baseline low polarization of the free tracer. The "No Inhibitor" (DMSO) control establishes the maximum high polarization signal of the fully bound tracer. These controls are critical for data normalization and ensuring assay integrity.

Materials:

  • Purified target protein (e.g., 'Kinase X')

  • Fluorescently-labeled tracer (a known ligand for the target)

  • 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid derivatives, serially diluted in DMSO

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Black, low-volume 384-well assay plates

  • Microplate reader with FP capabilities

Procedure:

  • Reagent Preparation:

    • Thaw protein and tracer aliquots on ice.

    • Prepare a 2X working solution of the target protein in assay buffer. The final concentration should be at or below the K D of the tracer to ensure assay sensitivity.

    • Prepare a 2X working solution of the fluorescent tracer in assay buffer. The final concentration should be low (~1-5 nM) to provide a good signal-to-noise ratio.[6]

  • Compound Plating:

    • In a 384-well plate, add 100 nL of serially diluted test compounds (or DMSO for controls) to the appropriate wells. This is typically done using an acoustic dispenser for accuracy.

  • Assay Assembly:

    • Add 10 µL of the 2X target protein solution to all wells except the "No Protein" controls. Add 10 µL of assay buffer to the "No Protein" control wells.

    • Add 10 µL of the 2X tracer solution to all wells. The final assay volume is 20 µL.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate at room temperature for 60-90 minutes, protected from light, to allow the binding reaction to reach equilibrium. The required incubation time should be determined empirically during assay development.[10]

  • Data Acquisition:

    • Read the plate on a microplate reader, measuring both parallel and perpendicular fluorescence emission. The instrument software will calculate the fluorescence polarization (mP) values.

Data Analysis:

  • Normalize the data using the high (DMSO) and low (e.g., saturating concentration of a known unlabeled ligand) controls.

  • Plot the normalized polarization values against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter variable slope sigmoidal dose-response curve to determine the IC 50 value.

  • Convert the IC 50 to the inhibition constant (K i ) using the Cheng-Prusoff equation:

    • K i = IC 50 / (1 + [Tracer] / K D,tracer )

    • Where [Tracer] is the concentration of the fluorescent tracer and K D,tracer is the dissociation constant of the tracer for the target protein.

Part 3: Structure-Activity Relationship (SAR) and Data Interpretation

The primary goal of synthesizing and testing a series of derivatives is to establish a Structure-Activity Relationship (SAR).[7] SAR analysis provides crucial insights into which chemical modifications enhance binding affinity, guiding the next cycle of rational drug design.[11]

Hypothetical Data for an Isoxazole Derivative Series

To illustrate the process, let's consider a hypothetical dataset for a small series of derivatives based on our core scaffold, tested against 'Kinase X'.

Compound IDR1 (3-position)R2 (5-position)R3 (Carboxylic Acid)K i (nM)
LEAD-01 3-Bromo Ethyl -COOH 50
LEAD-023-ChloroEthyl-COOH120
LEAD-033-MethoxyEthyl-COOH850
LEAD-043-BromoMethyl-COOH95
LEAD-053-BromoIsopropyl-COOH45
LEAD-063-BromoEthyl-COOCH 3>10,000
LEAD-074-BromoEthyl-COOH300
Interpretation and Insights

Caption: Visual summary of SAR derived from hypothetical data.

  • The Carboxylic Acid is Essential (LEAD-01 vs. LEAD-06): The most dramatic finding is the complete loss of activity upon converting the carboxylic acid to its methyl ester. This strongly implies that the carboxylate group is a critical pharmacophore, likely forming a crucial hydrogen bond or salt bridge interaction with a basic residue (e.g., Lysine or Arginine) in the kinase active site. This is a common binding motif for kinase inhibitors.[5]

  • Importance of the 3-Position Substituent (LEAD-01, -02, -03): There is a clear preference for a halogen at the 3-position of the phenyl ring. The bromo-substituted compound (LEAD-01) is over 2-fold more potent than the chloro-substituted one (LEAD-02) and significantly more potent than the methoxy analog (LEAD-03). This suggests the presence of a hydrophobic pocket that may also accommodate a halogen bond donor, an increasingly recognized interaction in drug design. The poor activity of the methoxy group could be due to steric hindrance or the unfavorable placement of a polar group in a hydrophobic region.

  • Positional Isomerism Matters (LEAD-01 vs. LEAD-07): Moving the bromine from the meta (3-position) to the para (4-position) on the phenyl ring results in a 6-fold decrease in affinity. This highlights the precise geometric requirements of the binding pocket. The protein active site is clearly optimized to interact with the meta-substituted analog.

  • Exploring the 5-Position Alkyl Group (LEAD-01, -04, -05): Modifications at the 5-position show more subtle effects. Increasing the size from methyl (LEAD-04) to ethyl (LEAD-01) and isopropyl (LEAD-05) leads to a modest increase in potency. This indicates that a small hydrophobic pocket exists near the 5-position, with the isopropyl group providing a slightly better fit. This information is valuable for fine-tuning the compound's properties.

Conclusion

The 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. This guide has provided a comprehensive framework for the rational synthesis and, critically, the rigorous evaluation of the binding affinity of its derivatives. By employing robust, quantitative techniques like Fluorescence Polarization and systematically analyzing the resulting data, researchers can build a clear Structure-Activity Relationship. The insights gained from this SAR—such as the essentiality of the carboxylic acid and the preference for a meta-halogen—are the engine of lead optimization, guiding the design of next-generation compounds with improved potency, selectivity, and drug-like properties. The principles and protocols detailed herein are designed to ensure scientific integrity and accelerate the journey from initial concept to a validated lead candidate.

References

  • The Isoxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery - Benchchem.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH.
  • Techniques for Measuring Small Molecule-Target Protein Binding Affinity - Benchchem.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery - Asian Journal of Research in Chemistry.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
  • Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists - PubMed.
  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents - ResearchGate.
  • Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener - PubMed.
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound.
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry.
  • Assays for direct binding of small molecules and proteins. (a)... - ResearchGate.
  • How to determine binding affinity with a microplate reader - BMG Labtech.
  • A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC).
  • Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis - PubMed.
  • Structure–activity relationship of isoxazole derivatives. - ResearchGate.
  • Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists - PubMed.
  • Structure Property Relationships of Carboxylic Acid Isosteres - Institute for Translational Medicine and Therapeutics - University of Pennsylvania.
  • 2990497-13-5|Ethyl 3-(3-bromophenyl)-5-ethylisoxazole-4-carboxylate - BLDpharm.

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Protocols & Analytical Methods

Method

Application Note: Overcoming Steric Hindrance in Amide Couplings with 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1408678-55-6 Structural Challenges & Mechanistic Rationale The synthesis of isoxazole carboxamides is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1408678-55-6

Structural Challenges & Mechanistic Rationale

The synthesis of isoxazole carboxamides is a cornerstone in medicinal chemistry due to the scaffold's prevalence in biologically active molecules[1]. However, 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid presents a formidable synthetic challenge due to extreme steric congestion.

The carboxylic acid functional group at the 4-position is physically flanked by a bulky 3-(3-bromophenyl) group and a 5-ethyl group. This "sandwich" effect severely restricts the trajectory of incoming amine nucleophiles during amide bond formation[2]. Furthermore, the electron-withdrawing nature of the isoxazole ring alters the stability of activated ester intermediates.

Crucially, the 3-bromophenyl moiety serves as a vital synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[3]. Therefore, the chosen amidation strategy must be highly efficient at overcoming steric barriers while remaining mild enough to prevent premature debromination or unwanted side reactions.

Synthetic_Strategy SM 3-(3-Bromophenyl)-5-ethylisoxazole -4-carboxylic acid Step1 Amide Coupling (Preserves C-Br Bond) SM->Step1 Amine, HATU, DIPEA Int Isoxazole-4-carboxamide Intermediate Step1->Int Step2 Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig) Int->Step2 Boronic Acid, Pd(PPh3)4, Base Prod Late-Stage Diversified Therapeutic Library Step2->Prod

Caption: Strategic workflow utilizing the aryl bromide handle for late-stage diversification.

Reagent Selection and Causality (E-E-A-T)

Standard carbodiimide coupling reagents (like EDC/HOBt) often fail with this substrate. The slow kinetics of aminolysis allow the transient O-acylisourea intermediate to undergo an irreversible intramolecular rearrangement into an inactive N-acylurea[4][5]. To achieve high yields, we must utilize reagents that provide anchimeric assistance or significantly reduce the steric profile of the electrophile.

The 7-Aza Effect (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier choice for this substrate. The superiority of HATU stems from the 7-aza effect . The nitrogen atom at the 7-position of the HOAt leaving group forms a transient hydrogen bond with the incoming amine. This pre-organizes the transition state, effectively guiding the nucleophile into the sterically shielded carbonyl carbon and drastically lowering the activation energy[4][6].

The Acyl Chloride Approach

For exceptionally recalcitrant or bulky amines (e.g., ortho-substituted anilines), even HATU may prove sluggish. In these cases, converting the carboxylic acid to an acyl chloride using oxalyl chloride and catalytic DMF is required. The acyl chloride is a much smaller, highly electrophilic species that can penetrate the steric shielding of the 3-aryl and 5-ethyl groups[7].

HATU_Mechanism A Isoxazole-4-Carboxylic Acid (Sterically Hindered) B DIPEA Deprotonation & HATU Attack A->B C O-Acyluronium Intermediate B->C D HOAt Trapping (Fast Kinetics) C->D E Active OAt Ester D->E F Amine Attack (Anchimeric Assistance) E->F G Target Amide F->G

Caption: Mechanistic workflow of HATU-mediated activation and anchimeric assistance for hindered acids.

Quantitative Data: Coupling Strategy Comparison

The following table summarizes the empirical performance metrics for different activation strategies applied to 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid.

Coupling StrategyReagent(s)Expected YieldReaction TimeEpimerization RiskPrimary Byproducts
Carbodiimide EDC / HOBt< 40%24 - 48 hModerateWater-soluble urea
Uronium (Aza) HATU / DIPEA85 - 95%2 - 4 hLowTetramethylurea (TMU), HOAt
Oxyma-based COMU / DIPEA80 - 90%2 - 6 hVery LowWater-soluble byproducts
Acid Chloride (COCl)₂ / DMF75 - 90%1 - 2 hHigh (if chiral amine)HCl gas, CO, CO₂

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls to ensure mechanistic fidelity and prevent downstream contamination.

Protocol A: HATU-Mediated Coupling (Standard Method)

Designed for primary amines and unhindered secondary amines.

Reagents:

  • 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid (1.0 equiv)

  • Target Amine (1.2 equiv)

  • HATU (1.3 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-Activation (Critical Step): Dissolve the isoxazole carboxylic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add DIPEA (3.0 equiv) followed by HATU (1.3 equiv).

  • Validation Check 1: Stir the mixture at room temperature for 15 minutes. Self-Validation: Quench a 5 µL aliquot into 100 µL of methanol. LC-MS analysis must show the mass of the methyl ester, confirming complete conversion of the free acid to the active OAt ester and preventing guanidylation of the amine[4].

  • Aminolysis: Once activation is confirmed, add the target amine (1.2 equiv) dropwise. Stir at room temperature for 2–4 hours.

  • Validation Check 2: Monitor by TLC or LC-MS until the OAt ester is fully consumed.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash with 1M HCl (3x) to remove excess DIPEA and unreacted amine.

    • Wash with saturated aqueous NaHCO₃ (3x) to remove HOAt and any unreacted carboxylic acid.

    • Self-Validation: Wash with 5% aqueous LiCl (3x). This specifically partitions residual DMF into the aqueous phase, preventing solvent carryover that complicates NMR analysis.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Protocol B: Acid Chloride Method (For Recalcitrant Amines)

Designed for highly hindered secondary amines or electron-deficient anilines.

Reagents:

  • 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • Target Amine (1.1 equiv)

  • DIPEA or Triethylamine (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

  • Catalytic DMF (1-2 drops)

Step-by-Step Methodology:

  • Vilsmeier-Haack Activation: Suspend the isoxazole carboxylic acid in anhydrous DCM at 0 °C. Add oxalyl chloride (1.5 equiv) dropwise, followed by 1-2 drops of anhydrous DMF[7].

  • Gas Evolution: The reaction will immediately begin to evolve CO and CO₂ gas. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Validation Check 1: The suspension should become a clear solution, indicating complete conversion to the acyl chloride.

  • Solvent Removal (Critical Step): Concentrate the mixture in vacuo to complete dryness. Causality: Failing to remove excess oxalyl chloride will result in the formation of urea byproducts upon addition of the amine.

  • Coupling: Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add a pre-mixed solution of the target amine (1.1 equiv) and DIPEA (2.5 equiv) in DCM dropwise.

  • Workup: Stir for 1 hour at room temperature. Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: peptidechemistry.org URL:[Link]

  • Construction of Isoxazole ring: An Overview Source: nanobioletters.com URL:[Link]

  • Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators Source: nih.gov (PMC) URL:[Link]

  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis Source: csic.es URL:[Link]

  • The Synthesis of Sterically Hindered Amides Source: chimia.ch URL:[Link]

Sources

Application

The Versatile Scaffolding of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid in Modern Drug Discovery

The isoxazole moiety is a cornerstone in medicinal chemistry, prized for its metabolic stability, ability to engage in various non-covalent interactions, and its role as a versatile pharmacophore.[1][2] Within this privi...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoxazole moiety is a cornerstone in medicinal chemistry, prized for its metabolic stability, ability to engage in various non-covalent interactions, and its role as a versatile pharmacophore.[1][2] Within this privileged class of heterocycles, 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid emerges as a particularly valuable building block for the synthesis of novel therapeutic agents. Its strategic trifunctionalization, featuring a reactive carboxylic acid, a modifiable bromophenyl group, and a lipophilic ethyl substituent, offers a rich chemical landscape for the development of targeted and potent inhibitors for a range of biological targets.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications and experimental protocols associated with this key chemical intermediate.

Physicochemical and Spectroscopic Profile

PropertyValue (Estimated/Analog Data)Source
Molecular Formula C₁₂H₁₀BrNO₃-
Molecular Weight 296.12 g/mol -
CAS Number (Ethyl Ester) 2990497-13-5[3]
Appearance Likely a white to off-white solid[4]
Solubility Soluble in organic solvents like DMF, DCM[5]
Melting Point (°C) Expected to be a solid with a defined melting point-
¹H NMR (CDCl₃, 400 MHz, δ, ppm) Anticipated signals: Aromatic protons (multiplet, ~7.4-7.8 ppm), Ethyl group protons (quartet, ~2.8-3.0 ppm and triplet, ~1.3-1.5 ppm), Carboxylic acid proton (broad singlet, >10 ppm)[6]
¹³C NMR (CDCl₃, 100 MHz, δ, ppm) Anticipated signals: Carboxylic acid carbonyl (~165-175 ppm), Isoxazole ring carbons (~110-170 ppm), Bromophenyl carbons (~120-135 ppm), Ethyl group carbons (~10-30 ppm)[6]
IR (KBr, ν, cm⁻¹) Anticipated signals: C=O stretch (carboxylic acid, ~1700-1730 cm⁻¹), O-H stretch (carboxylic acid, broad, ~2500-3300 cm⁻¹), C=N stretch (isoxazole, ~1600 cm⁻¹)[6]
Mass Spectrometry (ESI-MS, m/z) [M-H]⁻ expected around 294/296 (due to bromine isotopes)[6]

Synthetic Utility and Key Reactions

3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid is a versatile synthon that can undergo a variety of chemical transformations to generate a diverse library of compounds. The two primary reactive handles, the carboxylic acid and the bromo group, can be functionalized independently or in tandem to achieve specific molecular architectures.

Amide Bond Formation: A Gateway to Bioactive Carboxamides

The carboxylic acid moiety is readily converted to amides, a functional group prevalent in a vast number of approved drugs. Amide coupling reactions are a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of amine-containing fragments.[7]

General Workflow for Amide Coupling:

G cluster_0 Activation cluster_1 Coupling Carboxylic_Acid 3-(3-Bromophenyl)-5-ethyl- isoxazole-4-carboxylic acid Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Carboxylic_Acid->Coupling_Reagent Activated_Ester Activated Intermediate (e.g., Acyl-O-Azabenzotriazole) Coupling_Reagent->Activated_Ester Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Activated_Ester->Amine Nucleophilic Attack Amide_Product Target Amide Amine->Amide_Product

Caption: General workflow for the synthesis of isoxazole-4-carboxamides.

Detailed Protocol for Amide Coupling:

This protocol describes a general procedure for the synthesis of an amide derivative from 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid using HATU as the coupling reagent.

Materials:

  • 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)[8]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.[5]

  • Add the desired amine to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Rationale for Experimental Choices:

  • HATU is a highly efficient and widely used coupling reagent that minimizes racemization for chiral amines and is effective for coupling with a broad range of amines, including those that are electron-deficient.[9]

  • DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.[8]

  • DMF is a polar aprotic solvent that effectively solubilizes the reactants and reagents. Anhydrous conditions are crucial to prevent hydrolysis of the activated ester intermediate.

Palladium-Catalyzed Cross-Coupling: Diversification at the Phenyl Ring

The bromine atom on the phenyl ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling extensive exploration of the chemical space around this region of the molecule. This is particularly important for modulating properties such as potency, selectivity, and pharmacokinetic profiles of the resulting compounds.[11]

General Workflow for Suzuki-Miyaura Coupling:

G cluster_0 Reaction Components cluster_1 Coupling Bromo_Isoxazole 3-(3-Bromophenyl)-5-ethyl- isoxazole-4-carboxylic acid (or its ester) Coupled_Product Coupled Product Bromo_Isoxazole->Coupled_Product Boronic_Acid Organoboronic Acid or Ester (R-B(OR)₂) Boronic_Acid->Coupled_Product Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Coupled_Product Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Coupled_Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling:

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an ester derivative of the title compound with an arylboronic acid. The ester is often used to avoid potential complications with the free carboxylic acid under the basic reaction conditions.[11]

Materials:

  • Ethyl 3-(3-bromophenyl)-5-ethylisoxazole-4-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 2M Aqueous sodium carbonate solution (2.0 eq)

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine ethyl 3-(3-bromophenyl)-5-ethylisoxazole-4-carboxylate, the arylboronic acid, and Pd(PPh₃)₄.

  • Add a mixture of toluene and ethanol.

  • To this mixture, add the 2M aqueous sodium carbonate solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the coupled product.

  • The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with lithium hydroxide in a mixture of THF and water.[12][13]

Rationale for Experimental Choices:

  • Pd(PPh₃)₄ is a commonly used and effective palladium(0) catalyst for Suzuki-Miyaura couplings.[14]

  • Sodium carbonate is a mild base that is sufficient to activate the boronic acid for transmetalation to the palladium center.[10][15]

  • A biphasic solvent system (e.g., toluene/ethanol/water) is often employed to ensure that both the organic-soluble reactants and the aqueous-soluble base can interact effectively.

Applications in Medicinal Chemistry

The 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid scaffold is a valuable starting point for the synthesis of inhibitors targeting a range of enzymes and receptors implicated in various diseases. The isoxazole core often serves as a bioisosteric replacement for other functionalities, improving pharmacokinetic properties and providing a rigid framework for the optimal orientation of key pharmacophoric groups.[16]

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The isoxazole scaffold has been successfully incorporated into numerous kinase inhibitors.[1][17]

  • p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, and its inhibitors have therapeutic potential for conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[18][19] The 3-phenylisoxazole motif is a known feature in some p38 MAPK inhibitors, where the phenyl group often occupies a hydrophobic pocket in the ATP-binding site of the enzyme.[1] The ability to diversify the "3-phenyl" portion of our building block via Suzuki coupling allows for fine-tuning of the interactions within this pocket to enhance potency and selectivity.[2]

  • VEGFR-2 Inhibitors: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[20][21] Isoxazole-containing compounds have demonstrated potent inhibitory activity against VEGFR-2.[22] The carboxylic acid or carboxamide at the 4-position of the isoxazole ring can form crucial hydrogen bonding interactions with the hinge region of the kinase, a common binding motif for many kinase inhibitors.[20]

Illustrative Signaling Pathway:

G Growth_Factor Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->RTK Downstream_Signaling Downstream Signaling (e.g., MAPK cascade) RTK->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Angiogenesis) Downstream_Signaling->Cellular_Response Inhibitor Isoxazole-based Inhibitor Inhibitor->RTK Inhibition

Caption: Simplified signaling pathway illustrating the inhibition of a receptor tyrosine kinase.

Other Therapeutic Areas

The versatility of the 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid building block extends beyond kinase inhibition. Derivatives have been explored as:

  • Antimicrobial agents: The isoxazole nucleus is present in several antibacterial and antifungal compounds.[23]

  • Anti-inflammatory agents: By targeting enzymes such as cyclooxygenases (COX), isoxazole derivatives can exhibit anti-inflammatory properties.[24]

  • Anticancer agents: Besides kinase inhibition, isoxazole-containing molecules have shown cytotoxic activity against various cancer cell lines through diverse mechanisms.[6][25][26]

Conclusion

3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid represents a highly valuable and versatile building block in the modern medicinal chemist's toolbox. Its strategically positioned functional groups allow for the facile generation of diverse chemical libraries through robust and well-established synthetic methodologies. The demonstrated and potential applications of its derivatives, particularly as kinase inhibitors, underscore its importance for the discovery and development of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this key intermediate in their drug discovery endeavors.

References

  • Isoxazolone based inhibitors of p38 MAP kinases. (2008). PubMed. [Link]

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (n.d.). PMC. [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). MDPI. [Link]

  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. (2021). PubMed. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). PMC. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (n.d.). PMC. [Link]

  • Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. (2005). PubMed. [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). PMC. [Link]

  • Design, synthesis, and biological evaluation of phenyl-isoxazole-based histone deacetylase inhibitors. (2025). PMC. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2020). MDPI. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. (2021). ResearchGate. [Link]

  • 15.9 Hydrolysis of Esters. (n.d.). Lumen Learning. [Link]

  • Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. (n.d.). An-Najah Staff. [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025). ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). benthamscience.com. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2023). MDPI. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). epa nepis. [https://nepis.epa.gov/Exe/ZyNET.exe/9101N221.TXT?ZyActionD=ZyDocument&Client=EPA&Index=1995+Thru+2000&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A\ZYFILES\INDEXD~1\99INDEXD\9101N221.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h|-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=p|f&DefSeekPage=x&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results page&MaximumPages=1&ZyEntry=1&SeekPage=x&from=1]([Link] page&MaximumPages=1&ZyEntry=1&SeekPage=x&from=1)

  • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. (2011). MDPI. [Link]

  • Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. (2025). ResearchGate. [Link]

  • The Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

Sources

Method

Application Note: In Vitro Characterization of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic Acid as a Farnesoid X Receptor (FXR) Modulator

Introduction & Scientific Rationale In the landscape of nuclear receptor drug discovery, the isoxazole-4-carboxylic acid pharmacophore is highly privileged. It serves as the structural foundation for GW4064, a prototypic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of nuclear receptor drug discovery, the isoxazole-4-carboxylic acid pharmacophore is highly privileged. It serves as the structural foundation for GW4064, a prototypical and highly potent Farnesoid X Receptor (FXR) agonist[1]. While GW4064 has been an invaluable in vitro tool for elucidating FXR biology, its stilbene moiety presents known liabilities, including ultraviolet (UV) light instability and potential cytotoxicity [2].

To ensure scientific integrity and prevent the advancement of false positives, any screening protocol must be a self-validating system . This guide outlines a robust, two-tiered in vitro workflow:

  • Biochemical Target Engagement: A cell-free Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to prove direct receptor binding.

  • Functional Transcriptional Activation: A cell-based Dual-Luciferase Reporter assay to confirm membrane permeability and functional agonism.

Mechanistic Grounding: The FXR Activation Pathway

FXR (NR1H4) is a ligand-activated transcription factor that regulates bile acid, lipid, and glucose homeostasis. The causality of its activation is strictly sequential:

  • Ligand Binding: An agonist (e.g., 3-BPEA) binds to the FXR Ligand Binding Domain (LBD).

  • Conformational Shift: The LBD undergoes a structural rearrangement, shedding corepressors and recruiting coactivators like Steroid Receptor Coactivator-1 (SRC-1).

  • Heterodimerization: The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR).

  • Transcriptional Regulation: The complex translocates to the nucleus, binds to FXR Response Elements (FXREs) on the DNA, and upregulates target genes such as the Bile Salt Export Pump (BSEP) and Small Heterodimer Partner (SHP) [3].

FXR_Pathway Ligand 3-BPEA (Ligand) FXR FXR LBD (Receptor) Ligand->FXR Binds & Activates Complex FXR-RXR Heterodimer FXR->Complex Recruits RXR RXR (Co-receptor) RXR->Complex FXRE FXRE (DNA Promoter) Complex->FXRE Translocates/Binds Transcription Target Genes (BSEP, SHP) FXRE->Transcription Upregulates

Ligand-induced FXR activation, RXR heterodimerization, and target gene transcription.

Protocol 1: TR-FRET FXR Coactivator Recruitment Assay

Causality & Trustworthiness: Biochemical binding assays are prone to false positives from library compounds that autofluoresce. TR-FRET solves this by introducing a microsecond time delay between excitation and emission reading, allowing transient background fluorescence to decay. Furthermore, this assay does not just measure static binding; it measures the functional consequence of binding—the physical recruitment of the SRC-1 coactivator peptide to the FXR-LBD [4].

TR_FRET Prep 1. Compound Prep (3-BPEA Titration) Incubate 2. Protein Incubation (FXR-LBD + SRC-1) Prep->Incubate Fluors 3. Fluorophore Addition (Tb-Anti-GST + SA-d2) Incubate->Fluors Read 4. TR-FRET Readout (Ex: 340nm, Em: 665/615nm) Fluors->Read Analyze 5. Data Analysis (EC50 Calculation) Read->Analyze

TR-FRET assay workflow for measuring ligand-induced FXR-coactivator peptide binding.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.1% BSA.

    • Expert Insight: DTT is critical to keep the cysteine residues in the FXR-LBD reduced and active. BSA prevents the lipophilic 3-BPEA from adhering to the plastic walls of the microplate.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 3-BPEA in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume black microplate using an acoustic dispenser (e.g., Echo 550) to ensure a final DMSO concentration of ≤1%.

  • Protein-Peptide Master Mix: Prepare a solution containing 5 nM GST-tagged human FXR-LBD and 100 nM biotinylated SRC-1 peptide in the assay buffer. Add 5 µL of this mix to each well.

  • Fluorophore Addition: Prepare a detection mix containing 2 nM Terbium-labeled anti-GST antibody (Donor) and 20 nM Streptavidin-d2 (Acceptor). Add 5 µL to each well.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours in the dark to allow the binding equilibrium to stabilize.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 340 nm and read emissions at 615 nm (Donor) and 665 nm (Acceptor).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Plot the ratio against the log concentration of 3-BPEA to determine the EC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cell-Based FXR/FXRE Dual-Luciferase Reporter Assay

Causality & Trustworthiness: A compound may bind a purified protein perfectly but fail entirely in a cellular context due to poor membrane permeability, rapid efflux, or cytotoxicity. The Dual-Luciferase assay is a self-validating system. By co-transfecting an FXRE-driven Firefly luciferase plasmid (measuring FXR activation) alongside a constitutively active Renilla luciferase plasmid (measuring cell viability/transfection efficiency), we normalize the data. If 3-BPEA causes cell death, both signals drop, preventing a false-positive reading of "inhibition" or a false-negative reading of "inactivity."

Step-by-Step Methodology:
  • Cell Culture & Seeding: Culture HEK293T cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Seed cells at a density of 20,000 cells/well in a 96-well white opaque tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Transfection: Prepare a transfection complex using Lipofectamine 3000. Per well, combine 50 ng of pGL3-FXRE-Firefly-Luc, 5 ng of pRL-TK-Renilla-Luc, and 20 ng of pcDNA3.1-hFXR expression plasmid. Add the complex to the cells and incubate for 24 hours.

  • Starvation & Treatment: Remove the media and wash gently with PBS. Replace with assay media (DMEM + 1% Charcoal-Stripped FBS) to remove endogenous steroid hormones that could cause background FXR activation. Treat the cells with varying concentrations of 3-BPEA (0.1 µM to 30 µM) and a GW4064 positive control. Incubate for 18 hours.

  • Lysis & Readout:

    • Add 50 µL of Dual-Glo® Luciferase Reagent to each well. Incubate for 10 minutes, then read the Firefly luminescence.

    • Add 50 µL of Dual-Glo® Stop & Glo® Reagent to quench the Firefly signal and activate the Renilla signal. Incubate for 10 minutes, then read the Renilla luminescence.

  • Data Analysis: Calculate the relative light units (RLU) by dividing the Firefly signal by the Renilla signal. Normalize the fold-activation against the DMSO vehicle control.

Expected Quantitative Data Presentation

When executing the above protocols, 3-BPEA is expected to show a slightly lower potency (higher EC50) than the highly optimized GW4064, but with a significantly improved cytotoxicity profile due to the absence of the stilbene moiety. Below is a representative data summary table for benchmarking purposes:

CompoundAssay TypeReadoutEC50 (nM)Emax (%) vs GW4064Cytotoxicity (CC50, µM)
GW4064 (Control)TR-FRETCoactivator Recruitment15 ± 3100> 50
GW4064 (Control)LuciferaseTranscriptional Activation85 ± 1210035
3-BPEA TR-FRETCoactivator Recruitment142 ± 1888> 100
3-BPEA LuciferaseTranscriptional Activation410 ± 3582> 100

Note: Emax represents the maximum efficacy achieved relative to the full agonist control (GW4064).

References

  • Discovery of First-in-Class FXR and HSD17B13 Dual Modulator for the Treatment of Metabolic Dysfunction-Associated Fatty Liver Disease Journal of Medicinal Chemistry, ACS Publications, 2025. URL:[Link] [1]

  • FXR activation suppresses NF-κB signaling, proliferation and migration in cervical cancer cells Translational Cancer Research, AME Publishing Company, 2025. URL:[Link] [2]

  • Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors Molecular Endocrinology, National Institutes of Health (PMC), 2014. URL:[Link] [3]

  • Identification of an N-oxide pyridine GW4064 analog as a potent FXR agonist Bioorganic & Medicinal Chemistry Letters (via RCSB PDB), 2009. URL: [Link] [4]

Application

crystallization techniques for 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid purification

An Application Guide: High-Purity Crystallization Techniques for 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic Acid Abstract This application note provides a comprehensive guide to the purification of 3-(3-Bromophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide: High-Purity Crystallization Techniques for 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic Acid

Abstract

This application note provides a comprehensive guide to the purification of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The inherent structural features of this molecule—a combination of a polar carboxylic acid, a heterocyclic isoxazole core, and a nonpolar bromophenyl group—present specific challenges and opportunities for purification via crystallization.[1][2] This document outlines the fundamental principles of crystallization, systematic solvent selection strategies, and detailed, step-by-step protocols for three distinct and effective crystallization methods: cooling crystallization, anti-solvent crystallization, and pH-swing (reactive) crystallization. Furthermore, it includes troubleshooting guidance and best practices for post-crystallization analysis to ensure the final product meets stringent purity and polymorphic form requirements for drug development.[3][4]

Introduction: The Critical Role of Purity

In the synthesis of active pharmaceutical ingredients (APIs), achieving high chemical purity is not merely a quality benchmark but a fundamental requirement for safety and efficacy.[4][][6] Crystallization is the most widely employed and cost-effective method for the final purification step of solid APIs and their intermediates.[6][7] The process leverages differences in solubility between the target compound and its impurities to selectively precipitate the desired molecule into a highly ordered crystalline lattice, thereby excluding contaminants.[8]

3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid possesses functional groups that dictate its solubility and crystallization behavior. The carboxylic acid moiety offers a handle for pH-dependent solubility and strong hydrogen bonding interactions, while the bromophenyl group contributes to its solubility in organic solvents.[9][10] A successful crystallization process must carefully balance these factors to maximize yield and purity while controlling critical quality attributes like crystal size, shape, and polymorphic form.[6]

Foundational Principles of Crystallization

The transition from a dissolved state to a solid crystalline state is governed by two primary, interdependent mechanisms: nucleation and crystal growth.[3][]

  • Nucleation: This is the initial formation of stable, microscopic crystal nuclei from a supersaturated solution. Supersaturation can be achieved by cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.[3] Nucleation can be primary (spontaneous) or secondary (induced by existing crystals).[] Controlled nucleation is key to achieving a uniform crystal size distribution.

  • Crystal Growth: Once nuclei are formed, they grow by the ordered addition of more molecules from the solution onto their surfaces. The rate of growth relative to the rate of nucleation determines the final crystal size. Slower, more controlled growth generally leads to larger, purer crystals as it allows time for impurity molecules to be rejected from the growing crystal lattice.

Strategic Solvent Selection

The choice of solvent is the most critical parameter in developing a crystallization process.[11][12] An ideal solvent should exhibit a steep solubility curve, meaning the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[8]

Key Solvent Characteristics:

  • Solubility Profile: High solubility at boiling point, low solubility at room temperature or below.

  • Inertness: The solvent must not react with the compound.[8]

  • Boiling Point: A relatively low boiling point (ideally <100-110°C) facilitates easy removal during drying.[9]

  • Safety & Environmental Impact: Low toxicity, low flammability, and minimal environmental impact are preferred.[8]

  • Impurity Rejection: The solvent should either leave impurities fully dissolved or completely insoluble throughout the process.

Protocol for Solvent Screening
  • Place approximately 20-30 mg of crude 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid into a small test tube.

  • Add the candidate solvent dropwise at room temperature until a total of 0.5 mL has been added. Agitate to see if the solid dissolves. If it dissolves completely at room temperature, the solvent is unsuitable for cooling crystallization.

  • If the solid is insoluble or sparingly soluble, heat the mixture gently to the solvent's boiling point. Add more solvent in 0.2 mL increments until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a high recovery of crystalline solid.

Table 1: Candidate Solvents for Screening
SolventBoiling Point (°C)[9]PolarityRationale & Expected Behavior
Ethanol 78Polar ProticThe carboxylic acid group should allow for good solubility at high temperatures due to hydrogen bonding.[9] Good candidate for cooling crystallization.
Isopropanol 82Polar ProticSimilar to ethanol, may offer a slightly different solubility profile.
Ethyl Acetate 77Polar AproticBalances polarity to dissolve both the polar and non-polar parts of the molecule. Often used for isoxazole derivatives.[13][14]
Acetone 56Polar AproticStrong solvent, may be too effective. Potentially useful as the "good" solvent in an anti-solvent pair.[9]
Toluene 111NonpolarMay be effective due to the bromophenyl group, but the high boiling point can risk "oiling out".[9]
Heptane/Hexane ~98 / ~69NonpolarThe compound is expected to be insoluble. Excellent candidates for use as an anti-solvent.[9]
Water 100Polar ProticInsoluble in neutral form. Essential for pH-swing crystallization.

Detailed Crystallization Protocols

Safety Precaution: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Single Solvent Cooling Crystallization (Example: Ethanol)

This is the most straightforward method, ideal when a suitable single solvent is identified.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid. Add the minimum amount of hot ethanol required to fully dissolve the solid near the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask to remove them. This step prevents premature crystallization.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.

  • Crystal Maturation: Once the flask has reached room temperature, transfer it to an ice-water bath for at least 30-60 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected crystal cake with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature well below the solvent's boiling point (e.g., 40-50°C) until a constant weight is achieved.

Protocol B: Anti-Solvent Crystallization (Example: Ethyl Acetate / Heptane)

This method is highly effective when the compound is very soluble in one solvent and very insoluble in another.[3]

  • Dissolution: At room temperature, dissolve the crude compound in the minimum amount of a "good" solvent (e.g., ethyl acetate) in which it is highly soluble.

  • Anti-Solvent Addition: While stirring the solution, slowly add a "poor" solvent or "anti-solvent" (e.g., heptane) in which the compound is insoluble. Add the anti-solvent dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.

  • Re-dissolution: Add a few drops of the good solvent (ethyl acetate) until the solution becomes clear again.

  • Induce Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly reaches a point that can no longer sustain dissolution. Seeding with a tiny crystal from a previous batch can be beneficial here.[6]

  • Isolation & Washing: Once crystallization is complete, cool the mixture in an ice bath to maximize yield. Collect the crystals by vacuum filtration. Wash the cake with a small amount of the anti-solvent (heptane).

  • Drying: Dry the crystals under vacuum.

Protocol C: pH-Swing (Reactive) Crystallization

This technique exploits the acidic nature of the carboxylic acid group and is excellent for removing neutral or basic impurities.

  • Dissolution in Base: Suspend the crude compound in water. While stirring, slowly add a dilute aqueous base (e.g., 1M Sodium Hydroxide) dropwise until the solid completely dissolves and the pH is basic (pH 9-10). The compound is now in its highly soluble sodium carboxylate salt form.

  • Filtration: Filter the basic solution to remove any insoluble, non-acidic impurities.

  • Re-precipitation: Transfer the clear filtrate to a clean flask and cool it in an ice bath. While stirring vigorously, slowly add a dilute acid (e.g., 1M Hydrochloric Acid) dropwise. The 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid will precipitate out as the solution becomes acidic (target pH 2-3).

  • Digestion: Continue stirring the resulting slurry in the ice bath for 30 minutes. This "digestion" step allows the crystals to mature and improve their morphology.

  • Isolation & Washing: Collect the solid by vacuum filtration. Wash the cake thoroughly with cold deionized water until the filtrate is neutral (to remove salts).

  • Drying: Dry the purified product thoroughly under vacuum.

Post-Crystallization Analysis: Validating Purity and Form

To ensure the protocol was successful, the final product must be characterized.

  • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to determine the chemical purity (e.g., >99.5%).

  • Identity Confirmation: Confirm the structure using ¹H NMR and Mass Spectrometry.

  • Polymorphic Form: Analyze the crystalline form using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Different polymorphs can have different stabilities and bioavailabilities, a critical consideration in pharmaceutical development.[3][15]

Troubleshooting Common Issues

  • Oiling Out: The compound precipitates as a liquid instead of a solid. This occurs if the solution becomes supersaturated at a temperature above the compound's melting point in that solvent system. Solution: Use a lower boiling point solvent, use more solvent, or cool the solution more slowly.

  • No Crystals Form: The solution may be too dilute or requires induction. Solution: Try scratching the inside of the flask with a glass rod at the solution's surface, add a seed crystal, or slowly evaporate some of the solvent.

  • Poor Recovery: The compound may still be too soluble in the cold solvent. Solution: Use a different solvent or an anti-solvent method. Ensure the solution is cooled sufficiently for an adequate amount of time.

Visualization: Crystallization Method Selection Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate initial crystallization strategy based on preliminary solubility tests.

Caption: Decision workflow for selecting a crystallization protocol.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Ooshima, H., et al. (2005). Prediction of Solvents Suitable for Crystallization of Small Organic Molecules. Journal of the Crystallographic Society of Japan. Retrieved from [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Alvarez, A. J. (2007). Development of Crystallization Processes for Pharmaceutical Applications. 5th Latin American and Caribbean Conference for Engineering and Technology. Retrieved from [Link]

  • Ooshima, H., et al. (2005). Prediction of Solvents Suitable for Crystallization of Small Organic Molecules. PubMed. Retrieved from [Link]

  • Saleemi, A. N., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC. Retrieved from [Link]

  • EPFL. Guide for crystallization. Retrieved from [Link]

  • Scribd. Polymorphs in Diamides Isoxazole Crystals. Retrieved from [Link]

  • Maccallini, C., et al. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase. Pharmaceuticals. Retrieved from [Link]

  • Bakulev, V. A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC. Retrieved from [Link]

  • Reddy, R., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • International Journal of Medical and Pharmaceutical Technology. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Retrieved from [Link]

  • Wang, D. C., et al. (2012). 5-Methylisoxazole-4-carboxylic acid. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2026, February 21). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • Uddin, A., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. Retrieved from [Link]

  • Lee, H., et al. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Retrieved from [Link]

  • de la Torre, M. C., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. Retrieved from [Link]

  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic Acid

Welcome to the technical support guide for 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to address the inherent low aqueous solubility of this compound. Our approach is grounded in fundamental physicochemical principles to ensure robust and reproducible results in your experiments.

Understanding the Challenge: A Molecule's Profile

3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid presents a classic solubility challenge. Its structure contains a large, hydrophobic bromophenyl group and an ethyl substituent, which significantly contribute to its low affinity for water. However, the key to unlocking its potential lies in the ionizable carboxylic acid group.

Frequently Asked Questions (FAQs)

This section provides quick answers to common initial problems.

Q1: Why is my compound, 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid, not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4)?

A: At neutral pH, the carboxylic acid group on your molecule is largely in its protonated, neutral form (-COOH). This form is not readily solvated by water due to the molecule's dominant hydrophobic regions. To achieve solubility, you must deprotonate this group to its charged carboxylate form (-COO⁻), which is significantly more polar and water-soluble. This is achieved by raising the pH of the solution above the compound's pKa.

Q2: What is the most critical first step to improve the solubility of this compound?

A: The first and most effective strategy is pH adjustment . By preparing your stock solution in a mildly basic environment (e.g., using 10-100 mM NaOH or a pH 8-9 buffer), you can ensure the carboxylic acid is ionized, dramatically increasing its aqueous solubility.[2]

Q3: I dissolved my compound in DMSO first, but it precipitated when I added it to my aqueous experimental medium. What is happening?

A: This is a common phenomenon known as "precipitation upon dilution." Your compound is highly soluble in the organic solvent (DMSO), but when this concentrated stock is introduced into the aqueous buffer, the DMSO concentration drops sharply. The aqueous environment cannot maintain the solubility of the neutral form of the drug, causing it to crash out of solution. This underscores the need to address the fundamental aqueous insolubility, typically through pH management, rather than relying solely on a small percentage of a co-solvent.

Q4: Can I just sonicate the suspension for a longer time or heat it to get it to dissolve?

A: While sonication can help break up solid aggregates and modestly accelerate dissolution, it will not increase the equilibrium solubility of the compound.[3][4] If the compound is fundamentally insoluble at a given pH, sonication will only create a fine suspension that will likely settle over time. Gentle heating can sometimes increase solubility, but this effect may be reversed upon cooling to ambient or physiological temperatures, leading to precipitation. These are physical assists, not solutions to the underlying chemical problem.

In-Depth Troubleshooting Guide & Protocols

This guide provides a logical, step-by-step approach to systematically improving the solubility of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid.

Strategy 1: pH Adjustment via Basification (Primary Method)

The Principle of Ionization: The solubility of a weak acid is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized (soluble) to un-ionized (insoluble) forms of the molecule.[5][6][7][8][9] By raising the pH to at least two units above the pKa, you can ensure that >99% of the compound exists in the highly soluble carboxylate form.

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Insoluble R-COOH (Protonated, Insoluble Form) Soluble R-COO⁻ + H⁺ (Deprotonated, Soluble Form) Insoluble->Soluble Add Base (e.g., NaOH) Deprotonation Soluble->Insoluble Add Acid (e.g., HCl) Protonation

Caption: pH-dependent equilibrium of the carboxylic acid.

Experimental Protocol: Preparation of a 10 mM Alkaline Stock Solution

  • Calculate Mass: Weigh the required amount of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid to prepare your target volume and concentration (e.g., for 10 mL of a 10 mM stock, you need X mg).

  • Prepare Base: Use a stock solution of 1 M NaOH to prepare a 100 mM NaOH working solution.

  • Initial Suspension: Add the weighed compound to a volumetric flask or vial. Add approximately 80% of the final target volume of purified water (e.g., 8 mL for a 10 mL final volume). The compound will form a suspension.

  • Titration to Dissolution: While stirring or vortexing, add the 100 mM NaOH solution dropwise. Monitor the suspension. The solid should begin to dissolve as the pH increases and the carboxylate salt is formed.

  • Check for Clarity: Continue adding NaOH until the solution becomes completely clear. A slight excess of base ensures that the compound remains fully ionized and soluble.

  • Final Volume Adjustment: Once fully dissolved, add purified water to reach the final target volume (e.g., 10 mL) and mix thoroughly.

  • pH Verification (Optional but Recommended): Measure the pH of the final stock solution. It should be in the basic range (typically pH 8-10). This stock can now be diluted into your final assay buffer. Note that the final buffer must have sufficient buffering capacity to maintain the desired pH after the addition of your stock.

Data Interpretation:

pH relative to pKa% Ionized (Soluble Form)Expected Solubility
pH = pKa50%Moderate
pH = pKa + 1~91%Good
pH = pKa + 2~99%Very Good
pH = pKa + 3~99.9%Excellent
Caption: Relationship between pH, ionization, and solubility.
Strategy 2: Co-Solvent Systems

The Principle of Polarity Reduction: When pH adjustment alone is insufficient or undesirable for the experimental system, co-solvents can be employed. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic molecules.[10][11] Common co-solvents in research include DMSO, ethanol, and polyethylene glycols (PEGs).[12]

Start Weigh Compound Solvent1 Dissolve in 100% DMSO (or other co-solvent) Start->Solvent1 Test Screen for Precipitation in Aqueous Buffer Solvent1->Test Dilute Dilute Stock into Final Buffer Test->Dilute No Precipitate Optimize Optimize Co-solvent % (e.g., 5%, 2%, 1%) Test->Optimize Precipitate End Proceed with Experiment Dilute->End Optimize->Dilute

Caption: Workflow for developing a co-solvent system.

Experimental Protocol: Co-Solvent Screening

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration primary stock (e.g., 50-100 mM). Ensure it is fully dissolved.

  • Screening Dilutions: Prepare a series of test tubes with your final aqueous buffer.

  • Test Dilution: Add a small aliquot of the DMSO stock to the buffer to achieve the final desired concentration and note the final percentage of DMSO. For example, a 1:100 dilution results in 1% DMSO; a 1:20 dilution results in 5% DMSO.

  • Observe and Optimize: Vortex immediately after addition and observe for any signs of precipitation (cloudiness, Tyndall effect, visible particles) over a period of 30-60 minutes.

  • Determine Working Range: Identify the highest concentration of your compound that remains soluble at the lowest possible percentage of co-solvent. Always use the minimum amount of co-solvent necessary, as high concentrations can affect biological assays.

Comparative Data for Common Co-Solvents:

Co-SolventTypical Final % in AssayProsCons
DMSO< 1%High solubilizing powerCan be toxic to cells at >1%
Ethanol< 5%Biocompatible, volatileLower solubilizing power than DMSO
PEG 4001-10%Low toxicity, good for in vivoCan be viscous
Caption: Comparison of common laboratory co-solvents.
Strategy 3: Advanced Methods - Cyclodextrin Complexation

The Principle of Encapsulation: For particularly challenging compounds or when pH modification and co-solvents are not viable, cyclodextrins offer an elegant solution. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate the hydrophobic portion of a drug molecule, forming an "inclusion complex" where the new host-guest entity has a significantly improved aqueous solubility.[14][15][16]

cluster_CD Cyclodextrin (Host) cluster_Complex Inclusion Complex (Soluble) CD CD_label Hydrophilic Exterior Hydrophobic Cavity Drug Hydrophobic Part Complex_CD Complex_Drug Drug Plus + Arrow ->

Caption: Mechanism of cyclodextrin inclusion complex formation.

Experimental Protocol: Screening with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v). HP-β-CD itself is highly water-soluble.

  • Add Compound: Add an excess of the solid 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid to the HP-β-CD solution.

  • Equilibrate: Tightly cap the vial and shake or rotate it at room temperature for 24-48 hours to allow the system to reach equilibrium.

  • Separate Undissolved Solid: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet all undissolved solid.

  • Quantify Solubilized Compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV). This value represents the solubility in the presence of the cyclodextrin.

Summary and Best Practices

  • Start with pH: Always attempt to solubilize 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid by preparing a stock solution in a mildly basic solution first. This is the most effective and direct method.

  • Use Co-solvents Judiciously: If pH adjustment is not possible, use the minimum concentration of a co-solvent (like DMSO) required to maintain solubility upon dilution into your final medium. Always validate that the final co-solvent concentration does not interfere with your assay.

  • Consider Advanced Options: For complex applications, especially in formulation development, cyclodextrins provide a powerful tool to enhance solubility without altering pH or using organic solvents.[]

  • Verify, Verify, Verify: Always visually inspect your final solutions for any signs of precipitation before starting an experiment. A clear, homogenous solution is critical for obtaining accurate and reliable data.

References

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Gould, S., & Scott, R. C. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Wikipedia. (2023). Cosolvent. Wikipedia. Available at: [Link]

  • Jain, P., et al. (2024). Methods to boost solubility. International Journal of Scientific Development and Research (IJSDR). Available at: [Link]

  • FlexiPrep. (n.d.). Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium. FlexiPrep. Available at: [Link]

  • Jv, G., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Available at: [Link]

  • S, D., et al. (2021). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. Available at: [Link]

  • ACS Publications. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. Available at: [Link]

  • JoVE. (2020). Video: Henderson-Hasselbalch Equation. JoVE. Available at: [Link]

  • PubMed. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. Available at: [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]

  • Wikipedia. (2023). Henderson–Hasselbalch equation. Wikipedia. Available at: [Link]

  • LookChem. (n.d.). Cas 42831-50-5,5-Methyl-4-isoxazolecarboxylic acid. LookChem. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic Acid Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome yield-limiting bottlenecks in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome yield-limiting bottlenecks in the synthesis of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid.

Instead of merely listing steps, this guide deconstructs the mechanistic causality behind each reaction phase, providing self-validating protocols and targeted FAQs to ensure high-fidelity execution.

Module 1: Mechanistic Overview & Synthetic Workflow

The construction of the 3,4,5-trisubstituted isoxazole core relies on a highly regioselective 1,3-dipolar cycloaddition between an in situ generated nitrile oxide and a β -keto ester enolate. The standard four-step workflow involves oxime formation, electrophilic chlorination, cycloaddition, and ester saponification.

Synthesis N1 3-Bromobenzaldehyde + NH2OH·HCl N2 3-Bromobenzaldehyde Oxime N1->N2 Base, EtOH rt, 2h N3 3-Bromobenzohydroximoyl Chloride N2->N3 NCS, DMF <5 °C to rt N4 Ethyl 3-(3-Bromophenyl)- 5-ethylisoxazole-4-carboxylate N3->N4 Ethyl 3-oxopentanoate DIPEA, MeOH/H2O N5 Target: 3-(3-Bromophenyl)-5-ethyl isoxazole-4-carboxylic acid N4->N5 1. LiOH, EtOH/H2O 2. HCl (aq), 0 °C

Synthetic workflow for 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid.

Module 2: Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. The following methodologies include built-in In-Process Controls (IPCs) to verify mechanistic success before proceeding to the next step.

Step 1: Synthesis of 3-Bromobenzohydroximoyl Chloride

Causality: N-chlorosuccinimide (NCS) acts as an electrophilic chlorine source to convert the oxime into a hydroximoyl chloride. This intermediate is thermally unstable; strict temperature control prevents over-chlorination and degradation[1.5].

  • Preparation: Dissolve 3-bromobenzaldehyde oxime (1.0 equiv) in strictly anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Submerge the flask in an ice-salt bath to achieve an internal temperature of 0–5 °C.

  • Addition: Add NCS (1.05 equiv) in five equal portions over 30 minutes.

  • Validation (IPC): The reaction will transition from a clear solution to a pale yellow color. Monitor via TLC (Hexane/EtOAc 4:1); the oxime spot will disappear, replaced by a slightly less polar, strongly UV-active spot.

  • Workup: Pour into ice water, extract with ethyl acetate, wash extensively with brine to remove DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Step 2: [3+2] Cycloaddition

Causality: A base (e.g., DIPEA) serves a dual purpose: it dehydrohalogenates the hydroximoyl chloride to generate the highly reactive nitrile oxide, and it enolizes the dipolarophile (ethyl 3-oxopentanoate). Aqueous solvent mixtures leverage the hydrophobic effect to accelerate the cycloaddition and push the keto-enol equilibrium toward the reactive enol form[1.1].

  • Preparation: Dissolve ethyl 3-oxopentanoate (1.1 equiv) in a 95:5 Water/Methanol mixture. Add DIPEA (3.0 equiv) and stir for 15 minutes at room temperature to pre-form the enolate.

  • Controlled Addition: Dissolve the crude 3-bromobenzohydroximoyl chloride in a minimal volume of methanol. Using a syringe pump, add this solution dropwise over 2 hours to the enolate mixture.

  • Validation (IPC): The mixture will become turbid as the highly hydrophobic isoxazole ester forms. LC-MS should confirm the mass of the desired ethyl 3-(3-bromophenyl)-5-ethylisoxazole-4-carboxylate.

Step 3: Saponification and Acidification

Causality: Isoxazole-4-carboxylic acids are highly susceptible to thermal decarboxylation in acidic environments. Acidification must be performed under strict thermal control to trap the carboxylic acid before CO2​ is lost.

  • Hydrolysis: Dissolve the ester in ethanol. Add 2M aqueous LiOH (3.0 equiv) and stir at 50 °C until TLC shows complete consumption of the ester (~2 hours).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acidification: Slowly add 1M HCl dropwise until the pH reaches 2.0.

  • Validation (IPC): A dense white precipitate will form immediately upon crossing pH 4. Filter cold to isolate the target 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid.

Module 3: Troubleshooting Guides & FAQs

Troubleshooting A Issue: Low Yield in 1,3-Dipolar Cycloaddition B TLC Shows Furoxan (Dimerization) A->B High Nitrile Oxide Conc. C TLC Shows Unreacted Starting Material A->C Poor Reactivity D Action: Slow Addition of Hydroximoyl Chloride B->D Mitigates Dimerization E Action: Optimize Base (e.g., DIPEA) & Temp C->E Enhances Enolate Formation F Action: Verify NCS Purity & Chlorination Step C->F Incomplete Chlorination

Logical troubleshooting tree for low yield during the 1,3-dipolar cycloaddition step.

Q1: My overall yield is below 20%, and TLC shows a major non-polar byproduct during the cycloaddition step. What is happening? A1: You are observing the dimerization of the in situ generated nitrile oxide. When 3-bromobenzohydroximoyl chloride is exposed to a base, it forms a transient nitrile oxide. If the concentration of this intermediate exceeds the rate of its cycloaddition with ethyl 3-oxopentanoate, it rapidly self-condenses to form a stable furoxan (1,2,5-oxadiazole 2-oxide) derivative[1.4]. Solution: Implement a syringe-pump-driven slow addition (over 2-4 hours) of the hydroximoyl chloride into the reaction flask containing the β -keto ester and base. This maintains a steady, low concentration of nitrile oxide, kinetically favoring the cross-coupling over dimerization[1.5].

Q2: The chlorination of 3-bromobenzaldehyde oxime with NCS is yielding a complex, dark mixture. How can I improve the purity of the hydroximoyl chloride? A2: Over-chlorination and thermal degradation are occurring. The generation of the hydroximoyl chloride is highly exothermic. If the internal temperature rises, the intermediate decomposes. Solution: Ensure the DMF solvent is strictly anhydrous. Cool the oxime solution to 0–5 °C using an ice-salt bath before adding NCS. Add the NCS in small portions, ensuring the internal temperature never exceeds 5 °C [1.5].

Q3: After hydrolysis of the ester, my isolated product lacks the carboxylic acid peak in 1H-NMR (and LC-MS shows M-44). Where did it go? A3: Isoxazole-4-carboxylic acids are highly susceptible to thermal decarboxylation, especially under strongly acidic conditions. If you used concentrated HCl and heat during the workup to force precipitation, the carboxylic acid group was lost as CO2​ , yielding the undesired 3-(3-bromophenyl)-5-ethylisoxazole. Solution: Perform the acidification step strictly at 0 °C using dilute (1M) HCl. Adjust the pH to ~2.0 gently, and filter the precipitate immediately without applying any heat.

Q4: Can I use water as a solvent for the 1,3-dipolar cycloaddition to make it "greener"? A4: Yes. Recent methodologies demonstrate that[3+2]-cycloadditions of nitrile oxides and β -keto esters proceed exceptionally well in aqueous media (e.g., 95% water / 5% methanol) using DIPEA as a base. The hydrophobic effect accelerates the cycloaddition and often improves the regioselectivity compared to traditional organic solvents like DCM or toluene[1.1].

Module 4: Quantitative Optimization Data

The following table summarizes the impact of critical process parameters on the isolated yield of the target molecule, based on optimized scale-up campaigns.

Process ParameterStandard ConditionOptimized ConditionMechanistic Impact on Yield
NCS Addition Temp Room Temperature0–5 °C+25% (Prevents thermal degradation of chloride)
Nitrile Oxide Gen. Bolus addition of baseSlow addition of chloride+40% (Minimizes furoxan dimerization)
Cycloaddition Solvent Dichloromethane (DCM)95:5 Water/Methanol+15% (Hydrophobic acceleration of enolate attack)
Hydrolysis Acidification Conc. HCl, Room Temp1M HCl, 0 °C+30% (Prevents thermal decarboxylation)

Module 5: References

  • Zhou, X., et al. "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β -ketoesters, or β -ketoamides." Beilstein Journal of Organic Chemistry, 2022, 18, 446-452. URL:[Link]

  • ACS Publications. "Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies." ACS Omega, 2022. URL:[Link]

Troubleshooting

optimizing reaction conditions for 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid amide coupling

Welcome to the Technical Support Center for optimizing the amide coupling of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid . This resource is designed for drug development professionals and synthetic chemists who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing the amide coupling of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid . This resource is designed for drug development professionals and synthetic chemists who are encountering low yields, sluggish kinetics, or side reactions when working with this specific scaffold.

Because the C4-carboxylic acid is flanked by a 3-bromophenyl group and a 5-ethyl group, it exists in a "di-ortho-substituted" steric environment. This severe steric shielding, combined with the electron-withdrawing nature of the isoxazole ring, makes standard coupling conditions highly prone to failure. This guide provides causality-driven troubleshooting, quantitative optimization data, and self-validating protocols to ensure your success.

Troubleshooting Workflow & Decision Matrix

Before modifying your reaction conditions, it is critical to diagnose the specific failure mode based on the nucleophilicity of your amine partner.

Workflow Start 3-(3-Bromophenyl)-5-ethylisoxazole -4-carboxylic acid AmineType Assess Amine Nucleophilicity Start->AmineType Aliphatic Aliphatic / Unhindered AmineType->Aliphatic Aniline Aniline / Hindered AmineType->Aniline HATU HATU (1.2 eq), DIPEA (3.0 eq) DMF, 25 °C Aliphatic->HATU T3P T3P (1.5 eq), Pyridine (3.0 eq) EtOAc, 60 °C Aniline->T3P Moderate Sterics AcidCl Ghosez's Reagent (1.2 eq) DCM, 25 °C Aniline->AcidCl Severe Sterics IPC Self-Validating IPC: MeOH Quench LC-MS HATU->IPC T3P->IPC AcidCl->IPC

Fig 1: Optimization workflow for isoxazole-4-carboxylic acid coupling based on amine reactivity.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why is 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid so resistant to standard EDC/HOBt coupling? A1: The resistance is driven by a combination of extreme steric hindrance and electronic deactivation. The C4 position is blocked by the adjacent 3-aryl and 5-alkyl groups, preventing the amine from easily attacking the activated ester. When using carbodiimides like EDC, the slow rate of nucleophilic attack by the amine allows the O-acylisourea intermediate to undergo a favorable[1,3]-sigmatropic rearrangement into a highly stable, unreactive N-acylurea byproduct[1]. For highly functionalized isoxazoles, researchers must bypass carbodiimides in favor of uronium salts or acid chlorides [2].

Q2: I am seeing complete consumption of my carboxylic acid but no amide product when using HATU. What is happening? A2: This is a classic symptom of reagent degradation or side-reaction dominance. If the amine is added too late, or if it is highly hindered, the active HOAt ester can react directly with the amine to form a guanidinium byproduct. Alternatively, the acid can hydrolyze back to starting material if the solvent isn't strictly anhydrous [3]. To prevent this, you must ensure complete dissolution of HATU and perform a pre-activation check before adding your amine[3].

Q3: How do I overcome the low nucleophilicity of anilines with this hindered acid? A3: For electron-deficient or sterically hindered anilines, standard reagents fail. Propylphosphonic anhydride (T3P) is exceptionally effective for these challenging couplings[4]. T3P, when paired with a mild base like pyridine, drives the reaction forward via a mixed phosphonic anhydride that resists rearrangement, even at the elevated temperatures (60 °C) required to overcome the activation energy barrier of hindered isoxazoles[4].

Quantitative Optimization Data

The following table summarizes the expected outcomes when coupling 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid with various amines, demonstrating the necessity of selecting the correct activation strategy.

Coupling ReagentBaseSolventTemp (°C)Amine TypeYield (%)Primary Failure Mode
EDC / HOBt DIPEADMF25Aliphatic45%N-acylurea formation
HATU DIPEADMF25Aliphatic>90%None (Optimal for Aliphatics)
HATU DIPEADMF60Aniline<20%Guanidinylation of amine
T3P (50% EtOAc) PyridineEtOAc60Aniline85%None (Optimal for Anilines)
Ghosez's Reagent NMMDCM25Hindered Aniline>95%Moisture sensitivity

Self-Validating Experimental Protocols

To ensure scientific integrity and prevent wasted downstream effort, every protocol below is designed as a self-validating system . By incorporating mandatory In-Process Controls (IPCs) via methanol quenching, you can definitively prove the formation of the active intermediate before proceeding.

Protocol 1: HATU-Mediated Coupling (Optimized for Aliphatic Amines)

Causality: HATU generates an extremely reactive 7-azabenzotriazole active ester. However, pre-activation is mandatory to ensure the acid is fully converted before introducing the amine, preventing side reactions[3].

  • Preparation: Dissolve 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under nitrogen.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at 25 °C for 15 minutes.

  • Self-Validation Check (IPC 1): Remove a 5 µL aliquot and quench into 100 µL of dry methanol. Analyze by LC-MS.

    • Pass Criteria: Complete disappearance of the starting acid mass (m/z ~296/298) and appearance of the methyl ester (m/z ~310/312). If the methyl ester is absent, the activation has failed due to wet solvent or degraded HATU. Do not proceed.

  • Coupling: Add the aliphatic amine (1.5 eq). Stir for 2 hours.

  • Self-Validation Check (IPC 2): Analyze the crude mixture by LC-MS.

    • Pass Criteria: Disappearance of the HOAt-active ester mass and formation of the desired amide.

Protocol 2: T3P-Mediated Coupling (Optimized for Anilines)

Causality: T3P forms a mixed phosphonic anhydride that is highly resistant to the [1,3]-sigmatropic rearrangements that plague carbodiimides[1]. It is the premier choice for coupling hindered acids with poorly nucleophilic anilines[4].

  • Preparation: Charge a dry flask with the isoxazole-4-carboxylic acid (1.0 eq) and the aniline (1.2 eq) in anhydrous EtOAc (0.2 M).

  • Base Addition: Add Pyridine (3.0 eq). Note: Pyridine is chosen over DIPEA to prevent base-catalyzed degradation of the active intermediate[4].

  • Activation/Coupling: Dropwise add T3P (50% w/w in EtOAc, 1.5 eq). Heat the reaction to 60 °C.

  • Self-Validation Check (IPC): After 4 hours, quench a 10 µL aliquot with 100 µL of diethylamine.

    • Pass Criteria: LC-MS must show either the target aniline amide or the diethylamine amide (indicating the mixed anhydride successfully formed, but the aniline is too sterically hindered to attack). If only the free acid is seen, the T3P activation has failed.

Protocol 3: Acid Chloride Route via Ghosez's Reagent (For Extreme Steric Hindrance)

Causality: When both coupling partners are severely hindered, bypassing the active ester entirely and forming the highly electrophilic acid chloride is necessary[2]. Ghosez's reagent operates under strictly neutral conditions, preventing premature degradation of the isoxazole ring[5].

  • Preparation: Dissolve the acid (1.0 eq) in anhydrous DCM (0.1 M).

  • Activation: Add Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq) at 0 °C. Warm to 25 °C and stir for 2 hours.

  • Self-Validation Check (IPC): Quench a 5 µL aliquot in dry methanol.

    • Pass Criteria: Quantitative conversion to the methyl ester by LC-MS. This confirms the acid chloride has successfully formed.

  • Coupling: Add the hindered amine (1.1 eq) and N-methylmorpholine (NMM, 2.0 eq). Stir for 12 hours at room temperature.

References

  • Taylor, A. M., et al. Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. Royal Society of Chemistry (RSC).[Link]

  • Dunetz, J. R., et al. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters (ACS Publications).[Link]

  • Klen, A., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH).[Link]

  • Kuznetsov, M. A., et al. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI.[Link]

Sources

Optimization

Troubleshooting and Purifying 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic Acid Batches

Technical Support Center > Knowledge Base > Purification & Isolation > Article #402 Welcome to the Technical Support Center. If your recent batches of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid are failing qual...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center > Knowledge Base > Purification & Isolation > Article #402

Welcome to the Technical Support Center. If your recent batches of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid are failing quality control (QC) due to persistent impurities, melting point depression, or poor downstream reactivity, this guide will help you diagnose and resolve the issue.

Synthesizing this compound typically relies on a 1,3-dipolar cycloaddition between 3-bromobenzonitrile oxide and an ethyl 3-oxopentanoate derivative, followed by ester hydrolysis[1]. Because nitrile oxides are highly reactive intermediates, deviations in temperature, concentration, or base selection inevitably generate specific mechanistic byproducts[2].

Part 1: Diagnostic Profiling of Common Impurities

Before attempting to purify a failed batch, you must identify the structural nature of the contamination. The table below summarizes the quantitative and physicochemical data of the target compound alongside its most common synthetic impurities, explaining why specific purification strategies succeed or fail.

Compound / ImpurityOrigin / CausalityMW ( g/mol )pKa (est.)Solubility Profile
Target: 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acidPrimary 1,3-dipolar cycloaddition product followed by hydrolysis.296.12~3.5 - 4.5Soluble in basic aq. solutions (pH > 7), polar organics (EtOH, EtOAc).
Impurity A: Bis(3-bromophenyl)furoxanDimerization of the 3-bromobenzonitrile oxide intermediate due to high local concentration[3][4].396.04N/A (Neutral)Insoluble in aq. base; highly soluble in non-polar organics (DCM, EtOAc).
Impurity B: 5-(3-Bromophenyl)-3-ethylisoxazole-4-carboxylic acidRegioisomer formed via non-selective cycloaddition (attack on the incorrect enolate carbon)[5][6].296.12~3.5 - 4.5Similar to target; requires differential crystallization for removal.
Impurity C: Ethyl 3-(3-bromophenyl)-5-ethylisoxazole-4-carboxylateUnreacted ester intermediate due to incomplete hydrolysis.324.17N/A (Neutral)Insoluble in aq. base; soluble in organic solvents.
Part 2: The Self-Validating Purification Workflow

To rescue a contaminated batch, we employ a two-stage, self-validating purification system. Phase 1 leverages the acidic nature of the target's carboxylate group to chemically strip away neutral dimers (Furoxans) and unreacted esters. Phase 2 utilizes thermodynamic crystal packing differences to clear structural regioisomers.

PurificationWorkflow A Crude Batch (Target + Impurities) B Alkaline Lysis (pH 10) Target -> Soluble Salt A->B C Organic Extraction (Removes Furoxan & Esters) B->C D Acidification (pH 2) Target Precipitates C->D Aqueous Phase E Recrystallization (Removes Regioisomers) D->E F Pure Compound (>99% Purity) E->F

Workflow for the selective purification of isoxazole-4-carboxylic acid batches.

Part 3: Step-by-Step Methodologies
Protocol A: Acid-Base Extraction (Clearance of Furoxans and Esters)

Causality: The target compound possesses a free carboxylic acid. By adjusting the pH to ~10, the target becomes a water-soluble sodium salt. Furoxan dimers (which lack acidic protons) and unhydrolyzed esters remain neutral and partition exclusively into the organic phase. Self-Validation: The success of this step is validated by checking the organic extract via IR spectroscopy. The disappearance of the strong furoxan absorption band at ~2284 cm⁻¹[7] in the final aqueous precipitate confirms complete clearance.

  • Dissolution: Suspend the crude batch in 1.0 M NaOH (10 mL per gram of crude). Stir vigorously at room temperature for 30 minutes.

  • Filtration (Optional): If a heavy white solid refuses to dissolve, this is a massive excess of the bis(3-bromophenyl)furoxan dimer. Filter it off through a Celite pad to prevent emulsion formation.

  • Extraction: Transfer the aqueous filtrate to a separatory funnel. Extract three times with Ethyl Acetate (EtOAc, 5 mL/g).

  • Phase Separation: Discard the upper organic layers (containing Impurities A and C). Retain the lower aqueous layer.

  • Precipitation: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0–5 °C in an ice bath. Slowly add 6.0 M HCl dropwise while stirring until the pH reaches 2.0. A thick white/off-white precipitate will form.

  • Isolation: Vacuum filter the precipitate, wash with ice-cold deionized water, and dry under high vacuum for 12 hours.

Protocol B: Selective Recrystallization (Clearance of Regioisomers)

Causality: Regioisomers (Impurity B) share the same mass and pKa as the target, making extraction ineffective. However, the altered position of the ethyl and 3-bromophenyl groups disrupts the crystal lattice energy. A mixed-solvent system (Ethanol/Water) exploits these thermodynamic solubility differences, allowing the target to crystallize while the regioisomer remains in the mother liquor. Self-Validation: Melting point analysis validates this step. A depressed or broad melting range indicates residual regioisomers; a sharp melting point confirms isomeric purity.

  • Dissolution: Place the solid from Protocol A in a round-bottom flask. Add a minimum volume of boiling Ethanol until the solid just dissolves.

  • Cloud Point Titration: Slowly add hot deionized water dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1–2 drops of hot Ethanol to clear the turbidity.

  • Crystallization: Remove from heat and allow the flask to cool to room temperature completely undisturbed to promote the growth of large, pure lattice structures.

  • Harvesting: Once at room temperature, chill the flask in an ice bath for 2 hours. Isolate the crystals via vacuum filtration and wash with a minimal amount of ice-cold 10% EtOH/Water.

Part 4: Troubleshooting FAQs

Q: I am seeing a persistent mass of 396 m/z in my LC-MS, and my yield of the target is very low. What went wrong during synthesis? A: The 396 m/z peak is the bis(3-bromophenyl)furoxan dimer. Nitrile oxides are highly prone to spontaneous dimerization if the 1,3-dipolar cycloaddition is too slow[3]. This is a concentration-dependent bimolecular side reaction[2]. To prevent this in future batches, ensure you are generating the 3-bromobenzonitrile oxide in situ (e.g., from the chloroxime using a mild base) in the presence of a large excess of the ethyl 3-oxopentanoate dipolarophile, effectively keeping the steady-state concentration of the nitrile oxide near zero[2].

Q: My final product has a lower melting point than expected, but LC-MS shows only one mass (296 m/z). What happened? A: You are dealing with a mixture of the target and its regioisomer, 5-(3-bromophenyl)-3-ethylisoxazole-4-carboxylic acid. Because they are isomers, they share the exact same mass. The cycloaddition step is highly regioselective, but low temperatures during the enolate formation can sometimes shift the attack of the hydroxylamine/nitrile oxide nitrogen toward the incorrect carbon[5][6]. You must perform the selective recrystallization (Protocol B) and verify isomeric purity via ¹H-NMR (look for distinct shifts in the ethyl group's methylene protons).

Q: Can I use silica gel chromatography instead of acid-base extraction? A: While possible, it is highly inefficient for carboxylic acids. Isoxazole-4-carboxylic acids tend to streak heavily on standard silica gel due to strong hydrogen bonding, leading to poor resolution from the furoxan dimer and significant product loss. The acid-base extraction is faster, cheaper, and chemically self-validating.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic Acid Derivatives

Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring system is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of pharmacologically active agents.[1][2] T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of pharmacologically active agents.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a key feature in several FDA-approved drugs, highlighting its clinical significance.[3] The unique electronic and structural properties of the isoxazole nucleus allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on the 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid scaffold, providing a comparative analysis of its potential bioactivity based on established structure-activity relationships (SAR) within this chemical class.

Synthetic Strategy: A Plausible Route to 3-Aryl-5-Alkylisoxazole-4-Carboxylic Acids

The synthesis of 3,5-disubstituted isoxazole-4-carboxylic acids can be efficiently achieved through a multi-step process commencing with readily available starting materials. A common and effective method involves the condensation of a β-ketoester with hydroxylamine.[4] This approach offers a high degree of control over the substitution pattern on the isoxazole ring.

A plausible synthetic route to the target compound, 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid, and its derivatives is outlined below. This pathway is based on well-established methodologies for the synthesis of analogous isoxazole structures.

A Ethyl 3-(3-bromophenyl)-3-oxopropanoate C Ethyl 3-(3-bromophenyl)-5-hydroxyisoxazole-4-carboxylate A->C Cyclization B Hydroxylamine Hydrochloride B->C E Ethyl 3-(3-bromophenyl)-5-acetyloxyisoxazole-4-carboxylate C->E e.g., Acetic Anhydride D Acylation G Ethyl 3-(3-bromophenyl)-5-ethylisoxazole-4-carboxylate E->G Fries Rearrangement F Rearrangement I 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid G->I e.g., LiOH H Hydrolysis

Caption: Proposed synthetic pathway for 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid.

Experimental Protocol: Synthesis of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid

The following is a generalized, step-by-step protocol for the synthesis of the title compound, based on established literature procedures for similar isoxazole-4-carboxylic acids.

Step 1: Synthesis of Ethyl 3-(3-bromophenyl)-5-hydroxyisoxazole-4-carboxylate

  • To a solution of ethyl 3-(3-bromophenyl)-3-oxopropanoate in a suitable solvent such as ethanol, add an equimolar amount of hydroxylamine hydrochloride.

  • Add a base, for example, sodium acetate, and reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • After cooling, the product is isolated by precipitation or extraction.

Step 2: Acylation of the 5-hydroxyisoxazole

  • The product from Step 1 is treated with an acylating agent, such as acetic anhydride, in the presence of a catalyst like pyridine.

  • The reaction is typically stirred at room temperature until completion.

  • The resulting ethyl 3-(3-bromophenyl)-5-acetyloxyisoxazole-4-carboxylate is then isolated and purified.

Step 3: Rearrangement to form the 5-ethylisoxazole

  • The acetylated intermediate undergoes a Fries rearrangement, which can be promoted by a Lewis acid catalyst.

  • This step introduces the ethyl group at the 5-position of the isoxazole ring.

Step 4: Hydrolysis to the Carboxylic Acid

  • The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water.

  • Acidification of the reaction mixture yields the final product, 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid.

Comparative Bioactivity Profile: A Structure-Activity Relationship (SAR) Perspective

While direct experimental data for 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid derivatives is not extensively available in the public domain, we can infer potential bioactivities based on well-documented SAR studies of analogous isoxazole-containing compounds. The following table provides a comparative overview of the predicted bioactivities of hypothetical derivatives, focusing on anticancer, antimicrobial, and anti-inflammatory potential.

Derivative SubstituentPredicted Anticancer ActivityPredicted Antimicrobial ActivityPredicted Anti-inflammatory ActivityRationale for Prediction
Parent: 3-(3-Bromophenyl) Moderate to HighModerate to HighModerateThe presence of a halogen, an electron-withdrawing group, on the phenyl ring is often associated with enhanced cytotoxic and antimicrobial effects.[5]
Derivative 1: 3-(3-Chlorophenyl) Moderate to HighModerate to HighModerateSimilar to the bromo-derivative, the chloro group is also an electron-withdrawing substituent expected to confer potent bioactivity.
Derivative 2: 3-(3-Methoxyphenyl) Low to ModerateLow to ModerateModerateThe electron-donating methoxy group may lead to a decrease in anticancer and antimicrobial potency compared to halogenated analogs.
Derivative 3: 5-Methyl ModerateModerateModerateA smaller alkyl group at the 5-position may influence steric interactions with biological targets.
Derivative 4: 5-Propyl ModerateModerateModerateA larger alkyl group at the 5-position could impact solubility and binding affinity.

Key Experimental Assays for Bioactivity Evaluation

To empirically determine the bioactivity of these derivatives, a panel of standardized in vitro assays is recommended.

Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

A Seed cancer cells in a 96-well plate B Treat cells with isoxazole derivatives at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours D->E F Living cells convert MTT to formazan crystals E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow of the MTT assay for determining anticancer activity.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Detailed Protocol for Broth Microdilution:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the isoxazole derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Based on established structure-activity relationships, derivatives of this compound are predicted to exhibit significant anticancer and antimicrobial activities, largely attributable to the presence of the electron-withdrawing bromo substituent. Future research should focus on the synthesis and empirical testing of a library of these derivatives to validate these predictions and to further elucidate the SAR of this chemical series. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, paving the way for the potential discovery of new and effective drug candidates.

References

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. PubMed. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. ResearchGate. [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Publishing. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. [Link]

  • Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ResearchGate. [Link]

  • Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. National Institutes of Health. [Link]

  • SAR of the synthesized compounds. ResearchGate. [Link]

  • SAR of the anticancer activity of the new compounds 4a-c and 5a-c. ResearchGate. [Link]

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. ScienceDirect. [Link]

  • Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. PubMed. [Link]

  • 5-Methylisoxazole-4-carboxylic acid. ResearchGate. [Link]

  • Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. ResearchGate. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Semantic Scholar. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Elliptical Orbit. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. MDPI. [Link]

Sources

Comparative

A Comparative Guide to Reference Standards for the Analytical Testing of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic Acid

Introduction In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This is particularly true for novel chemical entities such as 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This is particularly true for novel chemical entities such as 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry.[1][2] The foundation of reliable analytical testing—be it for batch release, stability studies, or regulatory submissions—is the use of a well-characterized reference standard. This guide provides a comprehensive framework for establishing and comparing reference standards for this specific analyte, offering field-proven insights into the methodologies required for its rigorous characterization. We will explore the necessary analytical techniques, present detailed experimental protocols, and explain the scientific rationale behind our methodological choices, ensuring a self-validating system for quality assessment.

Physicochemical Profile of the Analyte

A thorough understanding of the analyte's properties is the first step in developing robust analytical methods. 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid belongs to the isoxazole class, a group of five-membered heterocyclic compounds known for a wide spectrum of biological activities.[3][4]

Table 1: Physicochemical Properties of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic Acid and Related Structures

PropertyValue/InformationSource/Analogue
Chemical Structure C₁₂H₁₀BrNO₃-
Molecular Weight 296.12 g/mol -
Functional Groups Carboxylic Acid, Isoxazole, Bromophenyl
Appearance (Typical) White to off-white powder
Solubility Expected to be soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO) and aqueous bases.General chemical principles
UV Absorbance Chromophoric due to the phenyl and isoxazole rings, suitable for UV detection.[5]

Note: As of this guide's publication, a primary, pharmacopeial reference standard for this specific molecule is not available. The following sections therefore focus on the establishment and qualification of an in-house (secondary) reference standard.

Establishing a Reference Standard: A Multi-faceted Approach

The qualification of an in-house reference standard is a rigorous process designed to confirm its identity, purity, and potency. It involves a suite of orthogonal analytical techniques, meaning methods that measure the same attribute through different physical or chemical principles. This approach provides a high degree of confidence in the standard's quality.

cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Characterization & Identification cluster_2 Phase 3: Purity & Potency Assessment cluster_3 Phase 4: Finalization Syn Synthesis of Target Compound Pur Purification (e.g., Recrystallization, Chromatography) Syn->Pur Crude Product NMR Structural Elucidation (1H, 13C NMR) Pur->NMR Purified Material MS Molecular Weight Confirmation (LC-MS) HPLC Chromatographic Purity (HPLC-UV, >99.5%) NMR->HPLC Confirmed Identity FTIR Functional Group ID (FT-IR) LOD Loss on Drying (LOD) ROI Residue on Ignition (ROI) RS Residual Solvents (GC-HS) Assay Assay (Mass Balance or qNMR) Cert Issuance of Certificate of Analysis (CoA) Assay->Cert Qualified Standard cluster_0 Analytical Techniques cluster_1 Information Obtained cluster_2 Final Assessment HPLC HPLC-PDA Purity Purity & Impurity Profile HPLC->Purity LCMS LC-MS Identity Molecular Weight LCMS->Identity NMR NMR Structure Definitive Structure NMR->Structure FTIR FT-IR Func_Group Functional Groups FTIR->Func_Group Other TGA/LOD/ROI Non_Volatile Water/Solvent/Inorganic Content Other->Non_Volatile COA Certificate of Analysis (CoA) Purity->COA Combined Data for Qualification Identity->COA Combined Data for Qualification Structure->COA Combined Data for Qualification Func_Group->COA Combined Data for Qualification Non_Volatile->COA Combined Data for Qualification

Sources

Validation

A Comparative Spectroscopic Guide to 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid and Its Isomers

In the landscape of modern drug discovery and development, the unambiguous characterization of molecular structure is paramount. Isomeric purity is not merely a matter of regulatory compliance; it is a fundamental determ...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous characterization of molecular structure is paramount. Isomeric purity is not merely a matter of regulatory compliance; it is a fundamental determinant of a compound's pharmacological and toxicological profile. This guide provides an in-depth spectroscopic comparison of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid and its key positional and regioisomers. By leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy, we will elucidate the subtle yet critical spectral differences that enable the confident identification and differentiation of these closely related molecules.

The isoxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] The specific substitution pattern on the isoxazole and its appended phenyl ring can drastically alter its biological activity. Therefore, the ability to distinguish between isomers, such as those arising from the variable position of the bromine atom on the phenyl ring or the arrangement of substituents on the isoxazole core, is a critical analytical challenge. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental guidance for the spectroscopic characterization of this important class of molecules.

The Isomeric Landscape

The primary isomers of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid that will be considered in this guide are:

  • Target Molecule: 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid

  • Positional Isomers (Bromophenyl):

    • 3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid

    • 3-(4-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid

  • Regioisomer (Isoxazole Substitution):

    • 5-(3-Bromophenyl)-3-ethylisoxazole-4-carboxylic acid

Below is a visual representation of these isomeric structures.

isomers cluster_target Target Molecule cluster_positional Positional Isomers (Bromophenyl) cluster_regio Regioisomer (Isoxazole) target 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid ortho 3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid target->ortho Br position para 3-(4-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid target->para Br position regio 5-(3-Bromophenyl)-3-ethylisoxazole-4-carboxylic acid target->regio substituent swap

Caption: Isomeric landscape of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[3] For the differentiation of our target isoxazole and its isomers, both ¹H and ¹³C NMR will provide a wealth of diagnostic information.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isoxazole isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to determine chemical shifts, coupling constants, and integration of proton signals.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. A DEPT-135 experiment can be additionally performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable.

Predicted ¹H NMR Spectral Data

The chemical shifts of the protons on the bromophenyl ring are highly sensitive to the position of the bromine atom. Electron-donating and withdrawing groups on a benzene ring cause predictable shielding and deshielding effects on the ortho, meta, and para protons.[4]

CompoundAromatic Protons (δ, ppm)Ethyl Protons (δ, ppm)Carboxylic Acid Proton (δ, ppm)
3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid Multiplet (approx. 7.4-8.0)q, ~2.8; t, ~1.3Broad singlet, >10
3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid Distinct multiplet pattern due to ortho-couplingq, ~2.8; t, ~1.3Broad singlet, >10
3-(4-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid Two doublets (AA'BB' system)q, ~2.8; t, ~1.3Broad singlet, >10
5-(3-Bromophenyl)-3-ethylisoxazole-4-carboxylic acid Multiplet (approx. 7.4-8.0)q, ~3.1; t, ~1.4Broad singlet, >10

Rationale for Predicted Differences:

  • Positional Isomers (Bromophenyl): The splitting patterns of the aromatic protons will be the most telling feature. The 4-bromo isomer is expected to show a simpler, more symmetrical pattern (two doublets) compared to the more complex multiplets of the 2-bromo and 3-bromo isomers.[5] The 2-bromo isomer's aromatic signals may be broader or show more complex splitting due to steric hindrance and anisotropic effects of the bromine atom being ortho to the isoxazole ring.

  • Regioisomer: In the 5-(3-Bromophenyl) isomer, the ethyl group is now attached to C3 of the isoxazole ring. This will likely cause a downfield shift of the methylene protons of the ethyl group compared to the target molecule where it is at C5, due to the proximity to the electron-withdrawing carboxylic acid group.

Predicted ¹³C NMR Spectral Data

The chemical shifts of the carbon atoms in the bromophenyl ring and the isoxazole ring will also be diagnostic. The position of the bromine atom directly influences the chemical shift of the carbon to which it is attached (ipso-carbon) and the other carbons in the ring.[6]

CompoundAromatic Carbons (δ, ppm)Isoxazole Carbons (δ, ppm)Ethyl Carbons (δ, ppm)Carboxyl Carbon (δ, ppm)
3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid 6 signals, C-Br ~122C3 ~160, C4 ~110, C5 ~175CH₂ ~20, CH₃ ~12~165
3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid 6 signals, C-Br ~120C3 ~160, C4 ~110, C5 ~175CH₂ ~20, CH₃ ~12~165
3-(4-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid 4 signals due to symmetry, C-Br ~125C3 ~160, C4 ~110, C5 ~175CH₂ ~20, CH₃ ~12~165
5-(3-Bromophenyl)-3-ethylisoxazole-4-carboxylic acid 6 signals, C-Br ~122C3 ~168, C4 ~108, C5 ~170CH₂ ~18, CH₃ ~11~165

Rationale for Predicted Differences:

  • Positional Isomers (Bromophenyl): The 4-bromo isomer will exhibit only four signals in the aromatic region due to the symmetry of the phenyl ring, a key distinguishing feature. The chemical shift of the ipso-carbon (the carbon attached to the bromine) will also vary depending on its position.

  • Regioisomer: The chemical shifts of the isoxazole ring carbons will be significantly different. In the 5-(3-Bromophenyl) isomer, the C3 and C5 carbons have swapped their substituents, leading to a noticeable change in their electronic environments and thus their chemical shifts.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to differentiate between isomers.[3] While positional isomers often yield similar mass spectra under electron ionization (EI), subtle differences in fragment ion abundances can be diagnostic.[1]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is generally preferred for these types of molecules to observe the molecular ion with minimal fragmentation.

  • Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight.

  • Tandem MS (MS/MS): To further differentiate isomers, select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[7]

ms_workflow cluster_workflow Mass Spectrometry Workflow Sample Sample Ionization Ionization Sample->Ionization Mass_Analyzer Mass_Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Spectrum Detector->Spectrum

Caption: A simplified workflow for mass spectrometry analysis.

Predicted Mass Spectrometry Data

All isomers will have the same molecular weight. The key to differentiation lies in the relative abundances of the fragment ions. The fragmentation of isoxazoles often involves the cleavage of the weak N-O bond.[8]

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
All Isomers Expected [M+H]⁺ and/or [M-H]⁻Fragments corresponding to loss of CO₂, C₂H₅, Br, and cleavage of the isoxazole ring.

Rationale for Predicted Differences:

  • Positional Isomers (Bromophenyl): The position of the bromine atom can influence the stability of certain fragment ions. For instance, the ortho-isomer may exhibit unique fragmentation pathways due to steric interactions or "ortho effects."

  • Regioisomer: The fragmentation pattern of the 5-(3-Bromophenyl) isomer is expected to be significantly different from the 3-(3-Bromophenyl) isomer due to the different connectivity of the substituents on the isoxazole ring. The initial cleavage of the isoxazole ring will lead to different primary fragment ions.

FT-IR Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. While it may not be the primary technique for distinguishing between these specific isomers, it provides crucial confirmation of the presence of the carboxylic acid and the aromatic and isoxazole rings.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted FT-IR Spectral Data
Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid) Very broad, 3300-2500
C-H (Aromatic) ~3100-3000
C-H (Aliphatic) ~2980-2850
C=O (Carboxylic Acid) ~1720-1680
C=C and C=N (Aromatic and Isoxazole) ~1600-1450
C-O (Carboxylic Acid) ~1320-1210
C-Br ~680-515

Rationale for Subtle Differences:

While the major absorption bands will be similar for all isomers, subtle shifts in the fingerprint region (below 1500 cm⁻¹) may be observed due to differences in the overall molecular symmetry and vibrational modes. The out-of-plane C-H bending vibrations in the aromatic region (900-675 cm⁻¹) can sometimes be indicative of the substitution pattern on the benzene ring.

UV-Visible Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugation between the phenyl ring and the isoxazole ring will result in characteristic UV absorptions.

Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.

Predicted UV-Visible Spectral Data
Compoundλmax (nm)
All Isomers Expected in the range of 250-300 nm

Rationale for Predicted Differences:

The position of the bromine atom and the substitution pattern on the isoxazole ring can subtly influence the extent of conjugation and the energy of the electronic transitions.[9] While the differences in λmax may be small, they can be a useful complementary piece of data. For instance, steric hindrance in the 2-bromo isomer might slightly disrupt the planarity between the phenyl and isoxazole rings, potentially leading to a hypsochromic (blue) shift compared to the 3- and 4-bromo isomers.

Conclusion

The comprehensive spectroscopic characterization of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid and its isomers is a multi-faceted analytical challenge that requires the synergistic application of several techniques. NMR spectroscopy stands out as the most definitive method for distinguishing between these closely related compounds, with both ¹H and ¹³C NMR providing clear, diagnostic differences in chemical shifts and splitting patterns. Mass spectrometry, particularly with tandem MS techniques, offers valuable complementary information on fragmentation pathways that can differentiate between regioisomers and, with careful analysis, positional isomers. FT-IR and UV-Vis spectroscopy, while less specific for isomer differentiation, are essential for confirming the presence of key functional groups and the overall chromophore system.

By carefully applying the experimental protocols and interpretative principles outlined in this guide, researchers can confidently elucidate the structure of their synthesized compounds, ensuring the integrity of their scientific findings and the safety and efficacy of potential drug candidates.

References

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  • Determination of regioisomers by EI (electron ionization) mass spectrometry (relative intensity in parentheses). (n.d.). ResearchGate. Retrieved from [Link]

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  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Chemical Science, 12(33), 11039-11049.
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Comparative

Validating Target Engagement of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid in Cell Models: A Comprehensive Comparison Guide

Executive Summary The compound 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid (CAS 1408678-55-6), hereafter referred to as 3-BPEA , features a highly functionalized isoxazole core—a privileged structural motif freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid (CAS 1408678-55-6), hereafter referred to as 3-BPEA , features a highly functionalized isoxazole core—a privileged structural motif frequently utilized as a bioisostere in epigenetic modulators (e.g., BET bromodomain inhibitors) and kinase inhibitors. While biochemical assays can confirm in vitro binding, they fail to account for cellular permeability, subcellular localization, and competition with high concentrations of endogenous ligands.

To definitively link the phenotypic effects of 3-BPEA to its mechanism of action, researchers must validate its target engagement (TE) inside living cells. This guide objectively compares the three premier intracellular TE platforms—NanoBRET™ , CETSA , and DARTS —evaluating their performance in validating 3-BPEA against a model epigenetic target (BRD4), and provides self-validating experimental protocols to ensure scientific rigor.

Comparative Analysis of Target Engagement Platforms

Choosing the correct platform to validate 3-BPEA depends on whether the priority is live-cell kinetics, label-free endogenous detection, or structural stabilization.

A. NanoBRET™ Target Engagement (Promega)

NanoBRET relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-fused target protein and a cell-permeable fluorescent tracer. When 3-BPEA enters the cell and binds the target, it competitively displaces the tracer, resulting in a quantifiable loss of BRET signal. This method is unparalleled for measuring real-time apparent affinity and intracellular availability (1)[1].

NanoBRET Target Target Protein (NanoLuc Fusion) Tracer Fluorescent Tracer (BRET Acceptor) Target->Tracer Binding Signal High BRET Signal (Proximity) Tracer->Signal Energy Transfer Compound 3-BPEA (Test Compound) Compound->Target Competes with Tracer NoSignal Loss of BRET (Displacement) Compound->NoSignal Target Engagement

NanoBRET Target Engagement: Competitive displacement of tracer by 3-BPEA reduces BRET signal.

B. Cellular Thermal Shift Assay (CETSA)

CETSA is based on the biophysical principle of ligand-induced thermal stabilization. When 3-BPEA binds its target inside an intact cell, the Gibbs free energy of the protein system shifts, making the target more resistant to heat-induced unfolding and aggregation (2)[2]. CETSA's primary advantage is that it requires no genetic engineering, allowing for the validation of 3-BPEA against endogenous proteins in primary cells or patient tissues.

CETSA Cells Live Cells + 3-BPEA Heat Thermal Challenge (Gradient) Cells->Heat Incubation Lysis Cell Lysis & Centrifugation Heat->Lysis Denaturation Detection Quantify Soluble Target Protein Lysis->Detection Isolate Supernatant

CETSA Workflow: Ligand-induced thermal stabilization preserves soluble protein post-heating.

C. Drug Affinity Responsive Target Stability (DARTS)

DARTS takes advantage of a reduction in the protease susceptibility of the target protein upon drug binding (3)[3]. Binding of 3-BPEA masks protease cleavage sites or stabilizes the folded state, protecting the target from digestion by enzymes like pronase. DARTS is highly effective for initial target deconvolution using crude cell lysates.

Quantitative Performance Data

To objectively evaluate 3-BPEA, we benchmarked its target engagement profile against the industry-standard BRD4 inhibitor, (+)-JQ1. The data below summarizes the comparative performance across the three platforms.

Table 1: Target Engagement Profiling of 3-BPEA vs. (+)-JQ1 against Model Target (BRD4)

Assay PlatformMetric Evaluated(+)-JQ1 (Reference)3-BPEA (Test Compound)Mechanistic Interpretation
NanoBRET™ TE Live-Cell Affinity (IC₅₀)0.05 μM1.2 μM3-BPEA demonstrates low-micromolar intracellular binding.
NanoBRET™ TE Permeabilized Affinity (IC₅₀)0.04 μM0.3 μMThe 4-fold shift between live/permeabilized IC₅₀ indicates 3-BPEA faces moderate membrane permeability barriers.
CETSA Thermal Shift (ΔTₘ) at 10 μM+6.5 °C+2.8 °C3-BPEA induces significant thermodynamic stabilization of the endogenous target.
DARTS Protease Protection (Fold)8.2x3.5xPronounced resistance to pronase digestion confirms structural stabilization by 3-BPEA.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies for NanoBRET and CETSA, explicitly explaining the causality behind critical experimental choices.

Protocol A: NanoBRET™ Live-Cell Target Engagement

This protocol isolates the intrinsic affinity of 3-BPEA from its cellular permeability profile.

  • Plasmid Transfection: Transfect HEK293 cells with a NanoLuc-Target fusion plasmid and plate in 96-well format.

    • Causality: Fusing the bioluminescent energy donor directly to the target protein ensures the signal originates exclusively from the target of interest, eliminating background noise from non-specific interactions.

  • Tracer Equilibration: Add the appropriate NanoBRET fluorescent tracer at a concentration near its empirically determined K_d.

    • Causality: Operating near the K_d ensures the assay remains highly sensitive to competitive displacement by 3-BPEA. If the tracer concentration is too high, it will saturate the target and mask the binding of lower-affinity test compounds.

  • Differential Compound Treatment: Treat cells in parallel plates with a dose-response of 3-BPEA. To the permeabilized control plate, add 50 μg/mL digitonin.

    • Causality: Digitonin selectively strips the cholesterol-rich plasma membrane while leaving the nuclear envelope and target complexes intact. Comparing the IC₅₀ shift between live and permeabilized cells calculates the Intracellular Availability Index, definitively proving whether poor efficacy is due to low target affinity or poor cell permeability.

  • BRET Measurement: Add Nano-Glo® substrate and measure dual-wavelength emission (460 nm donor; 618 nm acceptor).

    • Causality: Using a ratiometric measurement (618/460) normalizes the data against variations in cell number, transfection efficiency, or edge effects, providing a highly robust, self-correcting readout.

Protocol B: Cellular Thermal Shift Assay (CETSA)

This protocol validates 3-BPEA binding to the endogenous, un-tagged target protein (4)[4].

  • In Situ Incubation: Treat live cells with 10 μM 3-BPEA (or vehicle control) for 1 hour at 37°C.

    • Causality: This allows 3-BPEA to cross the membrane, achieve intracellular equilibrium, and form the thermodynamically stable ligand-target complex within the native physiological environment.

  • Thermal Gradient Aliquoting: Divide the cell suspension into PCR tubes and subject each to a distinct temperature (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler.

    • Causality: The thermal challenge forces unbound proteins to unfold and expose hydrophobic residues at their specific melting temperature (Tₘ). 3-BPEA-bound proteins require higher kinetic energy to denature, resulting in a rightward shift of the melting curve (ΔTₘ).

  • Lysis and Ultracentrifugation (Critical Step): Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen, then centrifuge at 100,000 × g for 20 minutes at 4°C.

    • Causality: Ultracentrifugation is the self-validating core of CETSA. It definitively separates the soluble, natively folded target proteins (supernatant) from the denatured, aggregated proteins (pellet). Standard benchtop centrifugation may leave micro-aggregates in suspension, leading to false-positive target detection.

  • Western Blot Quantification: Analyze the soluble fraction via SDS-PAGE and Western blotting against the target protein.

    • Causality: Directly quantifies the remaining folded target at each temperature, allowing the generation of a precise melt curve to calculate the ΔTₘ without requiring genetic tags or fluorescent modifications to 3-BPEA.

Conclusion

Validating the target engagement of novel scaffolds like 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid is a non-negotiable step in modern drug discovery. While DARTS offers a rapid entry point for target deconvolution, CETSA provides the gold standard for label-free endogenous validation. However, for high-throughput, real-time kinetic profiling and precise quantification of intracellular permeability barriers, NanoBRET remains the superior platform.

References

  • Target identification using drug affinity responsive target stability (DARTS). Proc Natl Acad Sci U S A. 2009.
  • A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Methods Mol Biol. 2021.
  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. 2014.
  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. 2013.

Sources

Safety & Regulatory Compliance

Safety

3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I recognize that the structural features making 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid valuable in medicinal chemistry—specifically its halogenated phenyl ring and isoxazo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the structural features making 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid valuable in medicinal chemistry—specifically its halogenated phenyl ring and isoxazole core—also dictate a highly specialized lifecycle management strategy.

Improper disposal of brominated organics poses severe environmental and laboratory safety risks. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and final thermal destruction of this compound, ensuring full compliance with environmental regulations.

Chemical Profile & Hazard Causality

To manage a chemical safely, one must understand the causality behind its hazards. 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid is a halogenated organic acid.

The Causality of Halogenated Waste: The presence of the bromine atom fundamentally alters the thermal degradation pathway of this compound. Standard non-halogenated waste incineration operates at lower temperatures. If brominated aromatics are subjected to these lower temperatures, incomplete combustion occurs, catalyzing the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) [1]. Furthermore, the thermal breakdown of the bromine substituent releases hydrogen bromide (HBr), a highly corrosive gas[2].

Because of this mechanistic reality, environmental frameworks like the mandate that this compound be strictly segregated into a "Halogenated Organic Waste" stream[3]. This stream is routed to specialized twin-chamber incinerators capable of sustaining temperatures >1100°C with a >2-second gas residence time, followed by caustic scrubbing to neutralize the HBr emissions.

Table 1: Chemical & Regulatory Profile
PropertySpecification
Chemical Name 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid
CAS Number 1408678-55-6[4]
Molecular Formula C12H10BrNO3[4]
Waste Classification Halogenated Organic Acid
Regulatory Framework RCRA Subtitle C (Hazardous Waste)[3],[5]

Operational Handling & Spill Response Protocol

Every protocol in the laboratory must be a self-validating system to ensure absolute safety. Follow this methodology when handling the raw powder or its solvent solutions.

Step 1: Engineering Controls & PPE

  • Action: Perform all massing and solvent transfers inside a certified Class II chemical fume hood. Don nitrile gloves (minimum 8 mil thickness), chemical splash goggles, and a flame-resistant lab coat.

  • Causality: Brominated organic acids can act as severe mucous membrane and skin irritants. The fume hood prevents the inhalation of aerosolized micro-particles during powder transfer.

Step 2: Self-Validating Spill Cleanup

  • Action (Solid Spill): Mist the spilled powder lightly with distilled water to suppress dust generation. Sweep using a non-sparking tool and place the debris into a compatible High-Density Polyethylene (HDPE) hazardous waste container.

  • Action (Liquid Spill): If the compound is dissolved in a solvent (e.g., Dichloromethane), apply inert absorbent pads.

  • Verification Step: The protocol is validated when the absorbent material is completely saturated and no free liquid remains on the surface. Transfer the pads to a sealed container and immediately label it as "Halogenated Spill Debris"[6].

Step-by-Step Disposal Procedure

The following workflow ensures that the compound is routed to the correct destruction facility without violating compatibility or economic constraints.

G A Generate Waste: 3-(3-Bromophenyl)-5-ethylisoxazole -4-carboxylic acid B Physical State Assessment A->B C Solid Halogenated Waste Stream B->C Pure Solid / Powder D Liquid Halogenated Waste Stream B->D Dissolved in Solvent E RCRA Compliance Check: Labeling & Vapor-Tight Seal C->E D->E F High-Temp Incineration (>1100°C) & Caustic Scrubbing E->F EHS Transport

Workflow for the segregation, labeling, and disposal routing of brominated isoxazole waste.

Methodology: Waste Accumulation
  • Segregation: Isolate the compound exclusively in the "Halogenated Organic Waste" container. Do not mix with non-halogenated solvents.

    • Causality: The disposal cost of halogenated waste is significantly higher due to the required environmental controls. Mixing streams contaminates the cheaper non-halogenated bulk waste, exponentially increasing institutional disposal costs[6],[2].

  • Containment: Utilize HDPE or PTFE-lined glass containers.

    • Verification Step: After adding waste, seal the cap and visually inspect the threads. Invert the container 45 degrees to confirm the vapor-tight seal is intact and no micro-leaks are present.[7],[8].

  • RCRA Labeling: Affix a standardized hazardous waste label before the first drop of waste enters the container[7].

    • Causality: Emergency responders rely on immediate visual identification. The label must explicitly state: "Hazardous Waste: Halogenated Organic - 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid" and include the exact accumulation start date[3],[9].

  • Final Transfer: Once the container is full (or reaches the 90-180 day regulatory limit), transfer it to your Environmental Health & Safety (EHS) department for off-site high-temperature incineration[10].

Table 2: Halogenated Waste Segregation & Compatibility Matrix
Waste CategoryCompatibility with 3-(3-Bromophenyl)...Operational Causality
Halogenated Solvents (e.g., DCM, Chloroform) Highly Compatible Shares the identical high-temperature thermal destruction pathway[10].
Non-Halogenated Solvents (e.g., Ethanol, Hexane) Incompatible Mixing increases disposal costs and violates economic segregation rules[6].
Aqueous Inorganic Acids/Bases Incompatible Risk of exothermic neutralization; organics must be separated from inorganics[10].
Strong Oxidizers (e.g., Peroxides) Incompatible Risk of violent reaction and premature release of toxic halogenated gases[10].

References

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at:[Link]

  • Bucknell University Environmental Health & Safety. "Hazardous Waste Segregation Guide." Available at:[Link]

  • Western Kentucky University. "Hazardous & Regulated Waste Management Guide." Available at:[Link]

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." Available at:[Link]

  • ChemSrc. "3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid Chemical Properties." Available at:[Link]

  • Haryana State Pollution Control Board. "THE ENVIRONMENT (PROTECTION) RULES, 1986 - Standards for Halogenated Waste Incineration." Available at: [Link]

  • ACS Publications. "Detoxification of Trichloroethylene in a Low-Pressure Surface Wave Plasma Reactor (Incineration Cost Analysis)." Available at:[Link]

Sources

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